Toremifene-d6citrate
Description
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Properties
Molecular Formula |
C32H36ClNO8 |
|---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
InChI Key |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Toremifene-d6 Citrate chemical properties and structure
An In-depth Technical Guide to Toremifene-d6 Citrate: Chemical Properties and Structure
Introduction
Toremifene-d6 Citrate is the deuterated form of Toremifene Citrate, a selective estrogen receptor modulator (SERM).[1] Toremifene itself is a nonsteroidal triphenylethylene derivative, structurally related to tamoxifen.[2][3] As a SERM, toremifene exhibits tissue-specific estrogenic (agonist) and antiestrogenic (antagonist) effects.[2][4] It is primarily used in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive tumors. The deuterated analog, Toremifene-d6 Citrate, serves as a crucial internal standard for quantitative analysis in techniques like mass spectrometry, enabling accurate measurement of toremifene levels in biological samples. This guide provides a detailed overview of its chemical properties, structure, synthesis, and mechanism of action for researchers and drug development professionals.
Chemical Properties and Structure
Toremifene-d6 Citrate is characterized by the substitution of six hydrogen atoms with deuterium on the two methyl groups of the dimethylamino moiety. This isotopic labeling increases the molecular weight without significantly altering the chemical reactivity, making it an ideal internal standard.
Data Presentation: Chemical and Physical Properties
The key chemical and physical properties of Toremifene-d6 Citrate and its non-deuterated counterpart are summarized below for comparison.
| Property | Toremifene-d6 Citrate | Toremifene Citrate | Toremifene (Free Base) |
| Chemical Name | 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate | 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl-ethanamine, 2-hydroxy-1,2,3-monopropanetricarboxylate | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |
| CAS Number | 1246833-71-5 | 89778-27-8 | 89778-26-7 |
| Molecular Formula | C₃₂H₃₀D₆ClNO₈ | C₂₆H₂₈ClNO • C₆H₈O₇ (or C₃₂H₃₆ClNO₈) | C₂₆H₂₈ClNO |
| Molecular Weight | 604.12 g/mol | 598.1 g/mol | 405.96 g/mol |
| Appearance | Not specified; likely a white crystalline solid. | White crystalline solid | Not specified. |
| Melting Point | Not specified. | 160-162 °C | 108-110 °C |
| Solubility | Not specified; likely similar to Toremifene Citrate. | DMF: 30 mg/mLDMSO: 25 mg/mLMethanol: Sparingly solubleEthanol: Slightly solubleWater: Very slightly soluble (0.44 mg/mL at 37°C)Acetone/Chloroform: Very slightly soluble | Not specified. |
| Purity | Typically ≥98% for research-grade material. | ≥98% | Not specified. |
| UV Absorption (λmax) | Not specified; expected to be identical to Toremifene Citrate. | 236, 276 nm | Not specified. |
Experimental Protocols
Synthesis of Toremifene Citrate
A common synthetic route for Toremifene Citrate involves a multi-step process starting from 4-hydroxybenzophenone. The synthesis of the deuterated analog would follow a similar pathway, utilizing a deuterated version of the appropriate reagent.
Methodology:
-
O-Alkylation: 4-hydroxybenzophenone is O-alkylated using 2-chloroethyl dimethylamine to produce the intermediate, [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone. For the d6 variant, N,N-(dimethyl-d6)-2-chloroethylamine would be used.
-
Condensation: The resulting intermediate is condensed with a complex formed from cinnamaldehyde and a reducing agent like lithium aluminum hydride (LiAlH₄). This step yields 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
-
Chlorination: The diol intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace a hydroxyl group with chlorine, yielding the Toremifene free base.
-
Salt Formation: Finally, the Toremifene base is reacted with citric acid in a suitable solvent mixture (e.g., acetone or ethanol/water) to form the citrate salt, which can then be isolated as a crystalline solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of Toremifene and its metabolites can be determined using HPLC.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at one of its absorption maxima, such as 276 nm.
-
Quantification: The peak area of Toremifene is compared to that of a reference standard of known concentration and purity. The E-isomer, a potential impurity, can also be resolved and quantified.
Mandatory Visualizations
Signaling Pathway
// Relationships Estrogen -> ER [label="Binds & Activates"]; ER -> ERE [label="Dimerizes &\nBinds to DNA"]; ERE -> Gene_Transcription [label="Promotes"];
Toremifene -> ER [label="Competitively Binds &\nBlocks Estrogen", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Toremifene -> MAPK_Pathway [label="Inhibits\n(High Dose)", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; MAPK_Pathway -> Gene_Transcription [style=dashed, arrowhead=normal];
Toremifene -> Apoptosis_Genes [label="Promotes", color="#34A853", fontcolor="#34A853"];
// Invisible edges for layout Estrogen -> Toremifene [style=invis]; } }
Caption: Toremifene's mechanism of action in breast cancer cells.
Experimental Workflow
// Nodes Start [label="Starting Materials:\n4-Hydroxybenzophenone &\nN,N-(dimethyl-d6)-2-chloroethylamine", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: O-Alkylation", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate 1:\n[4-(2-(dimethyl-d6)aminoethoxy)\n-phenyl]phenylmethanone", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Condensation\n(with Cinnamaldehyde/LiAlH4)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Intermediate 2:\nDiol Compound", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Chlorination\n(with Thionyl Chloride)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Toremifene-d6\n(Free Base)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Salt Formation\n(with Citric Acid)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Final Product:\nToremifene-d6 Citrate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }
Caption: General synthesis workflow for Toremifene-d6 Citrate.
Mechanism of Action
Toremifene functions as a selective estrogen receptor modulator (SERM). Its biological activity is tissue-dependent, where it can act as either an estrogen antagonist or a partial agonist.
-
Antiestrogenic Effect (Breast Tissue): In hormone receptor-positive breast cancer, tumor growth is driven by estrogen. Toremifene competitively binds to estrogen receptors (ERs) within the cancer cells. This binding blocks estrogen from activating the receptor, thereby inhibiting the estrogen-mediated signaling pathways that promote cell proliferation. This is the primary mechanism for its antitumor effect in breast cancer.
-
Estrogenic Effect (Other Tissues): In other tissues, such as bone and the liver, toremifene exhibits estrogenic (agonist) effects. In bone, it can help maintain bone density, which is beneficial for postmenopausal women.
-
Other Molecular Pathways: Toremifene's action is not limited to ER binding. It can also modulate the expression of various genes involved in the cell cycle, programmed cell death (apoptosis), and the formation of new blood vessels (angiogenesis). Some studies suggest that at higher doses, toremifene and its metabolites can suppress insulin-like growth factor 1 (IGF-1) stimulated cell growth by inhibiting the MAPK signaling pathway.
References
Toremifene-d6 Citrate synthesis and isotopic labeling
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Toremifene-d6 Citrate
Introduction
Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class, structurally related to tamoxifen.[1][2] It is used primarily in the treatment of metastatic estrogen receptor-positive breast cancer in postmenopausal women.[1] The therapeutic action of toremifene involves competitive binding to estrogen receptors, which can exert estrogenic or antiestrogenic effects depending on the target tissue.[3]
Isotopically labeled compounds are indispensable tools in pharmaceutical research and development. Toremifene-d6 Citrate, a deuterated analog of toremifene, serves as a critical internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry (LC-MS), enabling precise measurement of the parent drug in biological matrices.[4] The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms on the two methyl groups of the N,N-dimethylamino moiety, a common site of metabolism. This guide provides a detailed overview of the synthetic pathway, experimental protocols, and key characterization data for Toremifene-d6 Citrate.
Overall Synthetic Strategy
The synthesis of Toremifene-d6 Citrate is a multi-step process that mirrors the established route for the non-labeled compound. The core strategy involves introducing the isotopic label at an early stage via a deuterated alkylating agent. The synthesis can be broadly divided into three main parts:
-
O-Alkylation: Introduction of the deuterium-labeled side chain onto a benzophenone backbone.
-
Core Structure Assembly: Formation of the triphenylethylene core through condensation and reduction, followed by chlorination.
-
Salt Formation: Conversion of the final Toremifene-d6 free base into its stable citrate salt.
Experimental Protocols and Methodologies
The following protocols are adapted from established syntheses of toremifene and are presented for the preparation of its deuterated analog.
Part I: Synthesis of Toremifene-d6 Base
Step 1: O-Alkylation of 4-Hydroxybenzophenone (Isotopic Labeling)
This initial step is crucial as it incorporates the six deuterium atoms into the molecular structure. It involves the Williamson ether synthesis between 4-hydroxybenzophenone and the deuterated alkylating agent, 2-chloro-N,N-di(methyl-d3)-ethylamine hydrochloride.
Experimental Protocol:
-
To a reaction vessel, add 4-hydroxybenzophenone (1.0 eq), 2-chloro-N,N-di(methyl-d3)-ethylamine hydrochloride (1.1 eq), a suitable base such as potassium carbonate or sodium hydroxide (2.5 eq), and a solvent like acetone.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization or column chromatography to yield pure [4-(2-(dimethyl-d6-amino)ethoxy)phenyl]phenylmethanone.
Step 2: Condensation and Reduction
The deuterated benzophenone intermediate is reacted with a complex formed from cinnamaldehyde and a strong reducing agent, lithium aluminum hydride (LiAlH₄), to create the 1,4-butanediol core structure.
Experimental Protocol:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride (LiAlH₄, ~1.2 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Slowly add a solution of cinnamaldehyde (~2.0 eq) in anhydrous THF to the suspension. Allow the mixture to react for 30-60 minutes.
-
Slowly add a solution of the intermediate from Step 1 (~1.0 eq) in anhydrous THF to the reaction mixture at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash with THF. Concentrate the combined filtrates to yield crude 1-[4-(2-(dimethyl-d6-amino)ethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.
Step 3: Dehydration and Chlorination
The diol intermediate is treated with thionyl chloride (SOCl₂), which serves to both chlorinate the terminal hydroxyl group and facilitate dehydration to form the double bond, yielding the Toremifene-d6 free base.
Experimental Protocol:
-
Dissolve the crude diol from Step 2 in a suitable solvent such as chloroform or toluene under dry conditions.
-
Cool the solution to 0-5°C and add thionyl chloride (SOCl₂, ~2.0 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux for 1-3 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting residue is the crude hydrochloride salt of Toremifene-d6. To obtain the free base, dissolve the residue in water, neutralize with a base (e.g., sodium carbonate solution), and extract with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Toremifene-d6 base.
Part II: Formation of Toremifene-d6 Citrate
The final step involves converting the oily or solid Toremifene-d6 base into a stable, crystalline citrate salt, which is the form used in pharmaceutical preparations.
Experimental Protocol:
-
Dissolve the Toremifene-d6 base from Part I in a minimal amount of a warm solvent such as acetone.
-
In a separate flask, dissolve citric acid (1.1 eq) in warm acetone.
-
Combine the two solutions and stir.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated Toremifene-d6 Citrate by filtration, wash with cold acetone, and dry under vacuum.
Data Presentation
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Solvent | Typical Conditions |
| 1 | O-Alkylation | 4-Hydroxybenzophenone, 2-Chloro-N,N-di(methyl-d3)-ethylamine HCl, K₂CO₃ | Acetone | Reflux, 6-8 h |
| 2 | Condensation | Intermediate from Step 1, Cinnamaldehyde, LiAlH₄ | THF | 0°C to RT, 3-4 h |
| 3 | Chlorination | Intermediate from Step 2, Thionyl Chloride (SOCl₂) | Toluene | Reflux, 1-3 h |
| 4 | Salt Formation | Toremifene-d6 Base, Citric Acid | Acetone | RT, Crystallization |
Table 2: Characterization Data
| Property | Toremifene | Toremifene-d6 | Rationale |
| Molecular Formula | C₂₆H₂₈ClNO | C₂₆H₂₂D₆ClNO | Replacement of 6 H atoms with 6 D atoms. |
| Molecular Weight | 405.96 g/mol | 412.00 g/mol | Mass increase from 6 deuterium atoms. |
| MS (M⁺) m/z | 405/407 | 411/413 | The molecular ion peak is shifted by +6 Da. The M+2 pattern is due to the ³⁷Cl isotope. |
| ¹H NMR (N(CH₃)₂ signal) | ~2.3 ppm (singlet, 6H) | Signal absent | Deuterium is not observed in ¹H NMR. |
Conclusion
The synthesis of Toremifene-d6 Citrate is a well-defined process that leverages the established synthetic route of the non-labeled parent drug. The critical modification is the introduction of the deuterium label in the first step using a deuterated alkylating agent. This ensures high isotopic incorporation early in the synthesis. The subsequent steps of core assembly and salt formation follow standard organic chemistry protocols. Proper purification and analytical characterization, particularly with mass spectrometry and NMR, are essential to confirm the identity, purity, and isotopic enrichment of the final product, ensuring its suitability as a reliable internal standard for advanced clinical and research applications.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TOREMIFENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. medchemexpress.com [medchemexpress.com]
Toremifene-d6 Citrate: A Technical Guide to Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Toremifene-d6 Citrate, focusing on its certificate of analysis, purity assessment, and the underlying biochemical pathways it modulates. This document is intended to serve as a valuable resource for professionals in research, drug development, and quality control.
Certificate of Analysis
A Certificate of Analysis (CoA) for a reference standard like Toremifene-d6 Citrate provides critical information about its identity, purity, and quality. While an actual CoA is specific to a particular batch, the following table summarizes the typical data and specifications presented.
Table 1: Representative Certificate of Analysis for Toremifene-d6 Citrate
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identification | |||
| ¹H NMR | Conforms to structure | Conforms | USP <761> |
| Mass Spectrometry | Conforms to structure | Conforms | Mass Spectrometry |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | 99.5% | HPLC |
| Deuterium Incorporation | ≥ 99% | 99.6% | Mass Spectrometry |
| Physical Properties | |||
| Melting Point | Report | 158-162 °C | USP <741> |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |
Experimental Protocols
Accurate and precise analytical methods are essential for the quality control of Toremifene-d6 Citrate. The following sections detail the experimental protocols for the key analytical techniques used in its analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Toremifene-d6 Citrate and detecting any related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.1% Trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of Toremifene-d6 Citrate is prepared in the mobile phase at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of about 0.1 mg/mL.
Mass Spectrometry (MS) for Identification and Deuterium Incorporation
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of Toremifene-d6 Citrate, as well as for determining the extent of deuterium incorporation.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Scan Mode: Full scan mode to determine the molecular weight and isotopic distribution. Tandem MS (MS/MS) can be used to confirm the structure by fragmentation analysis.
-
Sample Infusion: The sample, prepared in a suitable solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of Toremifene-d6 Citrate. The isotopic pattern is examined to calculate the percentage of deuterium incorporation by comparing the intensities of the deuterated and non-deuterated isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of Toremifene-d6 Citrate. The absence of signals corresponding to the six protons on the dimethylamino group confirms successful deuteration.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the signals are compared with the expected spectrum for Toremifene to confirm the structure. The absence of a singlet at approximately 2.3 ppm, corresponding to the N(CH₃)₂ protons, indicates successful deuteration.
Signaling Pathways and Experimental Workflows
Toremifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects. Its mechanism of action involves binding to estrogen receptors (ERα and ERβ) and modulating the transcription of estrogen-responsive genes.
Toremifene's Mechanism of Action
The following diagram illustrates the generalized signaling pathway of a SERM like Toremifene.
Experimental Workflow for Purity Analysis
The following diagram outlines a typical workflow for the comprehensive analysis of Toremifene-d6 Citrate purity.
The Pharmacokinetics and Metabolism of Toremifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toremifene is a selective estrogen receptor modulator (SERM) utilized in the treatment of metastatic breast cancer in postmenopausal women. Its pharmacokinetic profile is characterized by good oral absorption, extensive distribution, and a long elimination half-life, primarily attributed to high plasma protein binding and enterohepatic recirculation. Metabolism is predominantly hepatic, mediated by cytochrome P450 enzymes, with CYP3A4 playing a central role in the formation of its major active and inactive metabolites. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of toremifene, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing the metabolic pathways.
Pharmacokinetics
Toremifene exhibits a pharmacokinetic profile that is crucial for its therapeutic efficacy and safety. The following sections detail the absorption, distribution, metabolism, and excretion of toremifene and its primary metabolites.
Absorption
Toremifene is well absorbed following oral administration, with an estimated bioavailability of approximately 100%.[1][2][3] Peak plasma concentrations are typically reached within 3 to 4 hours.[4][5] The absorption of toremifene is not significantly affected by food.
Distribution
Toremifene is extensively distributed throughout the body, with an apparent volume of distribution of approximately 580 L. It is highly bound to plasma proteins (>99.5%), primarily to albumin. This extensive protein binding contributes to its long half-life.
Metabolism
Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are N-demethylation and hydroxylation.
CYP Isoforms Involved:
-
CYP3A4 is the principal enzyme responsible for the N-demethylation of toremifene to its major metabolite, N-desmethyltoremifene. Toremifene has also been shown to be a competitive inhibitor of CYP3A4.
-
While CYP3A4 is the primary enzyme, other isoforms like CYP2C9 and CYP2D6 may play a minor role in the formation of other metabolites. Unlike tamoxifen, toremifene's metabolism is not significantly dependent on CYP2D6, which may be an advantage in patients who are poor metabolizers for this enzyme.
Major Metabolites:
-
N-desmethyltoremifene: This is the most abundant metabolite in human plasma, with steady-state concentrations that can be two to four times higher than the parent drug. It is also antiestrogenic but possesses weaker in vivo antitumor potency compared to toremifene.
-
4-hydroxytoremifene: This metabolite is formed through hydroxylation and has a higher binding affinity for the estrogen receptor than toremifene itself. However, its plasma concentrations are generally low and only consistently detectable at higher doses of toremifene.
-
Ospemifene (deaminohydroxytoremifene): This is another major metabolite of toremifene.
Excretion
Toremifene and its metabolites are primarily eliminated in the feces, with approximately 70% of the dose excreted via this route. A smaller portion, around 10%, is excreted in the urine over a one-week period. The long elimination half-life is also attributed to enterohepatic recirculation.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of toremifene and its major metabolites.
Table 1: Pharmacokinetic Parameters of Toremifene
| Parameter | Value | Reference(s) |
| Bioavailability | ~100% | |
| Time to Peak Concentration (Tmax) | 1.5 - 4.5 hours | |
| Apparent Volume of Distribution (Vd) | 457 - 958 L | |
| Plasma Protein Binding | >99.5% (mainly albumin) | |
| Elimination Half-life (t1/2) | 3 - 7 days | |
| Total Clearance | ~5 L/h |
Table 2: Elimination Half-lives of Toremifene and its Major Metabolites
| Compound | Elimination Half-life (t1/2) | Reference(s) |
| Toremifene | 3 - 7 days | |
| N-desmethyltoremifene | 5 - 21 days | |
| 4-hydroxytoremifene | 5 days | |
| Ospemifene | 4 days |
Table 3: Steady-State Plasma Concentrations of Toremifene and Metabolites at Different Doses
| Daily Dose | Compound | Steady-State Concentration (ng/mL) | Reference(s) |
| 60 mg | Toremifene | 800 - 879 | |
| 60 mg | N-desmethyltoremifene | 3,058 | |
| 200 mg | Toremifene | - | |
| 200 mg | N-desmethyltoremifene | 5,942 | |
| 200 mg | 4-hydroxytoremifene | 438 | |
| 400 mg | Toremifene | - | |
| 400 mg | N-desmethyltoremifene | 11,913 | |
| 400 mg | 4-hydroxytoremifene | 889 |
Experimental Protocols
This section outlines the general methodologies employed in key experiments to characterize the pharmacokinetics and metabolism of toremifene.
Quantification of Toremifene and Metabolites in Biological Samples
Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection.
Protocol Outline:
-
Sample Preparation:
-
Plasma or serum samples are obtained from subjects.
-
An internal standard (e.g., nafoxidine) is added to the samples.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
Alternatively, liquid-liquid extraction is performed using a solvent mixture (e.g., 2% butanol in hexane).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected onto a reverse-phase HPLC column (e.g., C18).
-
Isocratic or gradient elution is performed using a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) with a modifier like triethylamine.
-
-
Detection:
-
UV Detection: The eluent is monitored at a specific wavelength (e.g., 277 nm) to detect toremifene and its metabolites.
-
Fluorescence Detection: For enhanced sensitivity, post-column photochemical activation with UV light can be employed to convert the non-fluorescent compounds into fluorescent derivatives, which are then detected by a fluorescence detector.
-
-
Quantification:
-
The concentrations of toremifene and its metabolites are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
-
In Vitro Metabolism Studies
Method: Incubation with Human Liver Microsomes.
Protocol Outline:
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The mixture is pre-incubated at 37°C.
-
-
Initiation of Reaction:
-
The metabolic reaction is initiated by adding a solution of toremifene (in a solvent like methanol or DMSO) to the pre-warmed incubation mixture.
-
-
Incubation:
-
The reaction is allowed to proceed for a specific time period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) or an acid to precipitate the proteins and quench the enzymatic activity.
-
-
Sample Processing and Analysis:
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolites, is collected and analyzed using a suitable analytical method, such as LC-MS/MS, to identify and quantify the formed metabolites.
-
Cytochrome P450 Inhibition Assay
Method: In Vitro Incubation with specific CYP probe substrates.
Protocol Outline:
-
Incubation Setup:
-
Human liver microsomes are incubated with a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4).
-
A range of concentrations of toremifene (the potential inhibitor) are added to the incubation mixtures.
-
Control incubations are performed without the inhibitor.
-
-
Reaction and Termination:
-
The reaction is initiated by adding a NADPH-generating system and incubated at 37°C.
-
The reaction is terminated after a specific time.
-
-
Analysis:
-
The formation of the metabolite of the probe substrate is measured using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
The rate of metabolite formation in the presence of toremifene is compared to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated to determine the inhibitory potency of toremifene.
-
Visualizations
The following diagrams illustrate the metabolic pathway of toremifene and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Toremifene.
Caption: Workflow for Toremifene analysis.
References
- 1. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometric identification and characterization of new toremifene metabolites in human urine by liquid chromatography quadrupole/time-of-flight tandem mass spectrometry (LC-QTOFMS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Toremifene-d6 Citrate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Toremifene-d6 Citrate, a deuterated analog of the selective estrogen receptor modulator (SERM), Toremifene. This document furnishes essential chemical data, explores its mechanism of action through key signaling pathways, and presents detailed experimental protocols relevant to its synthesis, analysis, and in vitro evaluation.
Core Compound Data
The fundamental chemical and physical properties of Toremifene-d6 Citrate are summarized below, providing a direct comparison with its non-deuterated counterpart, Toremifene Citrate.
| Property | Toremifene-d6 Citrate | Toremifene Citrate |
| CAS Number | 1246833-71-5 | 89778-27-8[1] |
| Molecular Formula | C₃₂H₃₀D₆ClNO₈ | C₃₂H₃₆ClNO₈[2][3] |
| Molecular Weight | 604.12 g/mol | 598.09 g/mol [2] |
| Chemical Name | 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-(dimethyl-d6)ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
| Synonyms | Toremifene-d6 (citrate) | Fareston, NK 622, FC-1157a |
Mechanism of Action and Signaling Pathways
Toremifene is a nonsteroidal triphenylethylene derivative that functions as a selective estrogen receptor modulator (SERM). Its mechanism of action is tissue-specific, exhibiting either estrogenic or antiestrogenic effects depending on the target organ. In breast tissue, it primarily acts as an estrogen antagonist, competitively binding to estrogen receptors (ERα and ERβ) and blocking the proliferative signaling of endogenous estrogens. This antagonistic action is the basis for its use in the treatment of estrogen receptor-positive breast cancer.
Beyond its direct interaction with the estrogen receptor, Toremifene has also been shown to modulate other signaling cascades. Notably, it can inhibit the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in cell growth and proliferation. This inhibition of ERK1/2 phosphorylation presents an additional mechanism by which Toremifene may exert its anti-tumor effects.
Below is a diagram illustrating the primary signaling pathway of Toremifene.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and in vitro evaluation of Toremifene-d6 Citrate.
Synthesis of Toremifene-d6 Citrate
The synthesis of Toremifene-d6 Citrate involves the introduction of deuterium labels at the N,N-dimethylamino group. A representative multi-step synthesis is outlined below.
References
Solubility Profile of Toremifene-d6 Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Toremifene-d6 Citrate. While specific quantitative data for the deuterated form is not widely available in public literature, the solubility is expected to be highly comparable to that of Toremifene Citrate. The information presented herein is based on available data for Toremifene Citrate and serves as a critical resource for formulation development, analytical method design, and preclinical studies.
Core Data Presentation: Solubility of Toremifene Citrate
The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation design. The following tables summarize the known solubility of Toremifene Citrate in various solvents.
Table 1: Qualitative and Quantitative Solubility of Toremifene Citrate
| Solvent | Solubility Description | Quantitative Solubility (mg/mL) | Reference |
| Water | Very slightly soluble / Slightly soluble | 0.44 mg/mL at 37 °C / 0.63 mg/mL at 37°C | [1][2] |
| 0.02N HCl | - | 0.38 mg/mL at 37°C | |
| Methanol | Sparingly soluble | - | [1] |
| Ethanol | Slightly soluble | - | [1] |
| Acetone | Very slightly soluble | - | [1] |
| Chloroform | Very slightly soluble | - | |
| Octanol | Practically insoluble | - | |
| Diethyl Ether | Practically insoluble | - | |
| DMF | - | 30 mg/mL | |
| DMSO | - | 25 mg/mL / 100 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | - | 0.5 mg/mL |
Note: The solubility of Toremifene-d6 Citrate is presumed to be very similar to Toremifene Citrate due to the isotopic substitution of hydrogen with deuterium, which typically does not significantly alter physicochemical properties like solubility.
Experimental Protocols: Determination of Equilibrium Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed methodology for its implementation.
Protocol: Shake-Flask Method for Solubility Determination
1. Objective: To determine the equilibrium solubility of Toremifene-d6 Citrate in a specific solvent at a controlled temperature.
2. Materials:
-
Toremifene-d6 Citrate (crystalline solid)
-
Solvent of interest (e.g., water, ethanol, buffer of specific pH)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Toremifene-d6 Citrate of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of Toremifene-d6 Citrate to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved Toremifene-d6 Citrate.
-
Data Analysis: Using the calibration curve, calculate the concentration of Toremifene-d6 Citrate in the original saturated solution. The result is reported as the solubility in mg/mL or mol/L.
4. Quality Control:
-
Perform the experiment in triplicate to ensure reproducibility.
-
Visually confirm the presence of excess solid before and after equilibration.
-
Ensure the temperature is maintained constant throughout the experiment.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key aspects of Toremifene's mechanism of action and the experimental workflow for solubility determination.
References
Toremifene Citrate: A Technical Guide to its Biological Activity and Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene citrate is a first-generation selective estrogen receptor modulator (SERM) belonging to the triphenylethylene chemical class, similar to tamoxifen.[1][2] It is an FDA-approved hormonal therapy for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[3][4][5] This technical guide provides an in-depth overview of the biological activity, receptor binding affinity, and key experimental methodologies used to characterize toremifene citrate.
Biological Activity
Toremifene citrate's primary mechanism of action is the competitive inhibition of estradiol binding to estrogen receptors (ERs). This interaction leads to a conformational change in the receptor, resulting in a tissue-specific modulation of estrogenic activity.
Antiestrogenic Effects: In breast tissue, toremifene acts as an estrogen receptor antagonist. By blocking the binding of endogenous estrogens, it hinders the estrogen-mediated signaling pathways that promote the proliferation and growth of estrogen-dependent breast cancer cells. This blockade is the basis for its therapeutic use in treating hormone receptor-positive breast cancer.
Partial Agonist Effects: In other tissues, toremifene citrate can exhibit partial estrogenic (agonist) activity. For instance, in bone tissue, it can mimic the effects of estrogen, which may contribute to the maintenance of bone density. This tissue-selective action is a hallmark of SERMs.
Effects on Gene Expression and Cell Cycle: Toremifene citrate has been shown to modulate the expression of various genes involved in critical cellular processes, including cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels). By influencing these pathways, toremifene not only inhibits tumor growth but may also promote cancer cell death.
Receptor Binding Affinity
The binding affinity of toremifene citrate to estrogen receptor subtypes, ERα and ERβ, is a critical determinant of its biological activity. The following table summarizes the reported binding affinities.
| Ligand | Receptor | Species | Assay Type | Binding Affinity | Reference |
| Toremifene | ERα | Human | Competitive Binding | Ki: 20.3 ± 0.1 nM | |
| Toremifene | ERβ | Human | Competitive Binding | Ki: 15.4 ± 3.1 nM | |
| Toremifene | ER | Rat (Uterine) | Competitive Binding | IC50: 0.5 µM | |
| Toremifene | ER | Rat (Uterine) | Competitive Binding | Kd: 1 nM |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Experimental Protocols
The characterization of toremifene citrate's biological activity and receptor binding affinity relies on a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of toremifene citrate for estrogen receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the Ki or IC50 of toremifene citrate for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ
-
[3H]-Estradiol (radioligand)
-
Toremifene citrate
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of toremifene citrate and a fixed concentration of [3H]-Estradiol in the assay buffer.
-
Incubation: In a 96-well plate, incubate a mixture of the purified estrogen receptor, a fixed concentration of [3H]-Estradiol, and varying concentrations of toremifene citrate. Include control wells with no competitor (total binding) and wells with a high concentration of a known non-radiolabeled estrogen to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C for 18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-Estradiol against the logarithm of the toremifene citrate concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of toremifene citrate on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.
Objective: To evaluate the anti-proliferative effect of toremifene citrate on ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., L-15 medium)
-
Toremifene citrate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 2 × 104 cells per well in L-15 medium and allow them to attach and grow for 24 hours at 37°C.
-
Treatment: Replace the medium with fresh medium containing various concentrations of toremifene citrate (dissolved in a suitable solvent like DMSO, with the final solvent concentration maintained at a low, non-toxic level, e.g., 0.1%). Include vehicle-treated control wells.
-
Incubation: Incubate the cells with the treatment for a specified period (e.g., 24 hours) at 37°C.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control.
Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)
This assay measures the ability of toremifene citrate to modulate the transcriptional activity of the estrogen receptor.
Objective: To determine if toremifene citrate acts as an agonist or antagonist of ER-mediated gene transcription.
Materials:
-
A suitable cell line (e.g., HeLa or a breast cancer cell line)
-
Expression vectors for ERα and/or ERβ
-
A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)
-
A control plasmid with a constitutively expressed reporter gene (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Toremifene citrate
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect the cells with the ER expression vector, the ERE-reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Treatment: After transfection, treat the cells with various concentrations of toremifene citrate, alone (to test for agonist activity) or in combination with a known estrogen like estradiol (to test for antagonist activity).
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using the cell lysis buffer to release the cellular contents, including the reporter proteins.
-
Luciferase Assay: Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) in the cell lysates using a luminometer and the appropriate substrates.
-
Data Analysis: Normalize the activity of the primary reporter to the activity of the control reporter to account for variations in transfection efficiency and cell number. The resulting data will indicate the effect of toremifene citrate on ER-mediated transcriptional activation.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).
Caption: Estrogen Receptor Signaling Pathway and Toremifene's Mechanism of Action.
Caption: General Experimental Workflow for Characterizing Toremifene Citrate.
References
The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the demanding fields of biomedical research and pharmaceutical development, the accuracy and precision of measurements are paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterium-labeled compounds have emerged as the gold standard, offering significant advantages for robust and reliable quantification. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical applications of deuterium-labeled internal standards in mass spectrometry.
Core Principles: Isotope Dilution Mass Spectrometry
The power of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte, the internal standard, is added to a sample at the earliest possible stage of analysis.[1] The fundamental assumption is that the labeled (deuterated) and unlabeled (native) analyte will behave in a nearly identical manner during all subsequent steps of sample preparation, chromatography, and ionization within the mass spectrometer.[1]
Because the internal standard is chemically analogous to the analyte, it effectively compensates for a wide range of potential variations, including:
-
Sample Extraction Efficiency: Any loss of the analyte during extraction from a complex matrix will be mirrored by a proportional loss of the internal standard.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.[3] A co-eluting deuterium-labeled internal standard experiences the same matrix effects, allowing for accurate correction.[3]
-
Instrument Response Variability: Fluctuations in the mass spectrometer's performance over time can affect signal intensity.
Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard. This ratiometric measurement provides a level of accuracy and precision that is often unattainable with other calibration methods.
Advantages and Critical Considerations of Deuterium Labeling
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. Its use in internal standards presents several key advantages:
-
Cost-Effectiveness and Availability: The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).
-
High Isotopic Purity: Deuterium labeling can frequently be achieved with a high degree of isotopic enrichment.
-
Minimal Structural Perturbation: Substituting hydrogen with deuterium results in a minimal change to the molecule's overall size and structure, generally preserving its physicochemical properties.
However, the successful implementation of deuterium-labeled internal standards requires careful consideration of several factors:
-
The Deuterium Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier. If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.
-
Position of Deuterium Labeling: Deuterium atoms must be placed on stable positions within the molecule to avoid exchange with hydrogen atoms from the solvent or matrix. Labeling on heteroatoms (e.g., -OH, -NH, -SH) or acidic carbons can be problematic.
-
Isotopic Purity: The internal standard should be of high isotopic purity and free from contamination with the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.
Data Presentation: Performance of Deuterium-Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated analog, generally leads to improved assay performance compared to using a structural analog.
| Parameter | Structural Analog Internal Standard | Deuterium-Labeled Internal Standard | Rationale |
| Precision | May be compromised due to differential extraction recovery and matrix effects. | Significantly improved due to co-elution and similar physicochemical properties. | The deuterium-labeled standard more accurately reflects the behavior of the analyte throughout the analytical process. |
| Accuracy | Can be affected by differences in ionization efficiency and matrix effects between the analyte and the internal standard. | Generally higher as it effectively compensates for variations in ionization and matrix effects. | The ratio of analyte to internal standard remains more constant despite experimental variations. |
| Matrix Effect Compensation | Can be inconsistent as the structural analog may not co-elute perfectly or experience the same degree of ion suppression/enhancement. | More effective due to near-identical chromatographic behavior and ionization properties. | Co-elution ensures both compounds are subjected to the same matrix environment at the same time. |
| Extraction Recovery | Can differ significantly from the analyte. For example, a 35% difference was reported for haloperidol and its structural analog. | Typically shows more consistent extraction recovery with the analyte. | The similar chemical structure leads to more comparable partitioning during extraction procedures. |
| Stability (H/D Exchange) | Not applicable. | Susceptible to back-exchange at labile positions, which can lead to inaccurate results. | Careful placement of the deuterium label on stable C-H bonds is crucial. |
Experimental Protocols
Quantification of Tamoxifen and its Metabolites in Human Plasma
This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites using their deuterium-labeled internal standards.
a. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Quantification of Neurotransmitters in Brain Tissue
This protocol outlines a method for the analysis of neurotransmitters in brain tissue homogenates.
a. Sample Preparation:
-
Homogenize brain tissue in an appropriate buffer.
-
To an aliquot of the homogenate, add a solution containing isotopically labeled internal standards (e.g., Dopamine-d4, Serotonin-d4, GABA-d6).
-
Precipitate proteins by adding three volumes of acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Mandatory Visualizations
References
Toremifene-d6 Citrate supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Toremifene-d6 Citrate, a deuterated analog of Toremifene Citrate. It is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in quantitative analyses and for those investigating the pharmacological effects of Toremifene. This document outlines supplier information, purchasing details, a representative experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and a summary of the relevant signaling pathways.
Supplier and Purchasing Information
Toremifene-d6 Citrate is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. Researchers should always request a Certificate of Analysis (CoA) to ensure the quality and purity of the product. The table below summarizes key information from various suppliers.
| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| MedchemExpress | HY-B0005S | 1246833-71-5 | C₃₂H₃₀D₆ClNO₈ | 604.12 | For research use only. |
| Simson Pharma | T880003 | 1246833-71-5 | C₃₂H₃₀D₆ClNO₈ | 604.12 | Accompanied by a Certificate of Analysis. |
| VIVAN Life Sciences | VLCS-01580 | 1217844-03-9 | C₃₂H₃₀D₆ClNO₈ | 604.12 | CoA, MASS, NMR, and HPLC data provided. |
| LGC Standards | TRC-T547502 | 1246833-71-5 | C₃₂H₃₀D₆ClNO₈ | 604.12 | Certified reference material. |
| Pharmaffiliates | PA STI 083930 | 1246833-71-5 | C₃₂H₃₀D₆ClNO₈ | 604.12 | Stable isotope-labeled compound. |
Experimental Protocols: Quantitative Analysis of Toremifene using Toremifene-d6 Citrate as an Internal Standard by LC-MS/MS
The following is a representative protocol for the quantification of Toremifene in a biological matrix (e.g., plasma) using Toremifene-d6 Citrate as an internal standard. This method is based on common practices for bioanalytical LC-MS/MS assays. Researchers should validate the method in their laboratory for their specific application.
Materials and Reagents
-
Toremifene Citrate (analytical standard)
-
Toremifene-d6 Citrate (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Toremifene Citrate and Toremifene-d6 Citrate in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Toremifene by serially diluting the primary stock solution with a 50:50 methanol:water mixture.
-
Internal Standard (IS) Working Solution: Dilute the Toremifene-d6 Citrate primary stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 20 µL of the IS working solution (50 ng/mL Toremifene-d6 Citrate).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Toremifene from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Toremifene: Monitor appropriate precursor and product ions (e.g., m/z 406.2 -> 72.1).
-
Toremifene-d6: Monitor appropriate precursor and product ions (e.g., m/z 412.2 -> 78.1). (Note: The exact m/z values should be optimized in the user's laboratory).
-
Data Analysis
Quantify Toremifene in the unknown samples by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Signaling Pathways and Experimental Workflows
Toremifene Signaling Pathway
Toremifene is a selective estrogen receptor modulator (SERM). Its primary mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. Depending on the tissue type and the complement of co-activator and co-repressor proteins present, the Toremifene-ER complex can either act as an agonist, promoting gene transcription, or as an antagonist, blocking it.[1][2] In breast tissue, Toremifene acts as an antagonist, inhibiting the growth-promoting effects of estrogen.[2]
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Toremifene in biological samples using Toremifene-d6 Citrate as an internal standard.
References
Methodological & Application
Application Notes: Quantitative Analysis of Toremifene in Pharmacokinetic Studies Using Toremifene-d6 Citrate as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Toremifene is a selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Toremifene-d6 citrate is a deuterated analog of toremifene and serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to toremifene ensure that it co-elutes and experiences similar matrix effects, allowing for accurate and precise quantification.[2] These application notes provide a detailed protocol for the use of toremifene-d6 citrate in pharmacokinetic studies of toremifene in human plasma.
Mechanism of Action
Toremifene exerts its effects by binding to estrogen receptors (ERs), acting as either an antagonist or agonist depending on the target tissue. In breast tissue, it competitively inhibits estrogen binding, thereby blocking the growth-stimulatory effects of estrogen on cancer cells.[1] In other tissues, such as bone, it can have estrogenic effects.[1] This tissue-selective activity is mediated by the differential recruitment of co-activator and co-repressor proteins to the ER-toremifene complex, leading to the modulation of gene transcription.
Pharmacokinetic Profile of Toremifene
-
Absorption: Toremifene is well absorbed after oral administration.[3]
-
Distribution: It is highly protein-bound in plasma (>95%).
-
Metabolism: Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, N-desmethyltoremifene.
-
Excretion: The drug and its metabolites are primarily eliminated in the feces.
-
Half-life: The elimination half-life of toremifene is approximately 5 days.
Data Presentation
Table 1: LC-MS/MS Parameters for Toremifene and Toremifene-d6 Citrate
| Parameter | Toremifene | Toremifene-d6 Citrate (Internal Standard) |
| Precursor Ion (Q1) m/z | 406.2 | 412.2 |
| Product Ion (Q3) m/z | 72.1 | 78.1 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Note: The specific collision energy and declustering potential should be optimized for the mass spectrometer being used to achieve the most stable and intense signal.
Table 2: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 1.0 |
| Calibration Standard 2 | 2.5 |
| Calibration Standard 3 | 10 |
| Calibration Standard 4 | 50 |
| Calibration Standard 5 | 100 |
| Calibration Standard 6 | 250 |
| Calibration Standard 7 | 500 |
| Quality Control - Low (LQC) | 3.0 |
| Quality Control - Medium (MQC) | 75 |
| Quality Control - High (HQC) | 400 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of toremifene citrate and toremifene-d6 citrate and dissolve each in 1 mL of methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the toremifene stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the toremifene-d6 citrate stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
-
Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.
-
Sample Thawing:
-
Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature.
-
-
Aliquoting:
-
Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into separate 1.5 mL microcentrifuge tubes.
-
-
Addition of Internal Standard:
-
Add 25 µL of the 100 ng/mL toremifene-d6 citrate internal standard working solution to all tubes except for the blank plasma sample. To the blank sample, add 25 µL of the 50:50 methanol/water mixture. Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to each tube.
-
-
Vortexing and Centrifugation:
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (see Table 1 for composition). Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.
-
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient should be developed to ensure the separation of toremifene from potential interferences. A starting point could be:
-
0-0.5 min: 20% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 20% B
-
3.6-5.0 min: Equilibrate at 20% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the manufacturer's recommendations for the specific instrument.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of toremifene in plasma.
Caption: Toremifene's antagonistic action on the estrogen receptor signaling pathway.
References
Application Notes: Toremifene Citrate in In Vitro Assays
A Note on Toremifene-d6 Citrate: It is critical for researchers to distinguish between Toremifene Citrate and its deuterated analog, Toremifene-d6 Citrate. Toremifene-d6 Citrate is a stable isotope-labeled compound. Its primary application is as an internal standard in mass spectrometry-based analytical methods for the precise quantification of toremifene in biological samples. It is not intended for use in functional in vitro assays to assess biological activity. The following application notes and protocols are for Toremifene Citrate .
Introduction
Toremifene Citrate is a nonsteroidal triphenylethylene derivative belonging to the class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[1][2][3] It is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1][4] The mechanism of action of toremifene is tissue-specific. In breast tissue, it acts as an estrogen antagonist, competitively binding to estrogen receptors (ERs) and blocking the growth-promoting effects of estrogen. In other tissues, such as bone and the uterus, it can exhibit partial estrogenic (agonist) effects. Beyond its receptor-modulating activity, toremifene can also induce apoptosis (programmed cell death) and regulate the expression of genes involved in cell cycle control.
Mechanism of Action
Toremifene Citrate's primary antitumor effect in breast cancer is achieved by competitively inhibiting the binding of estrogen to its receptor. This blockade prevents the estrogen-mediated signaling pathways that drive the proliferation of estrogen-dependent cancer cells. In ER-positive cells, this action can lead to cell cycle arrest and induction of apoptosis. Studies have shown that treatment with toremifene can lead to elevated levels of mRNAs for genes associated with apoptosis, such as TRPM-2 and TGF-beta 1.
Quantitative Data Summary
The effective concentration of Toremifene Citrate in in vitro assays can vary significantly depending on the cell line, assay type, and experimental duration. The following table summarizes concentrations reported in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
| Assay Type | Cell Line / System | Concentration Range | Observed Effect |
| Apoptosis Induction | MCF-7 | 7.5 µM | Caused approximately 60% of cells to exhibit apoptotic morphology. |
| Gene Expression Modulation | MCF-7 | 5 - 10 µM | Elevated levels of TRPM-2 and TGF beta 1 mRNAs. |
| Estrogen Receptor Binding | Rat Uterus | IC50: 0.5 µM | Competitive binding against [3H]17β-oestradiol. |
| Cell Viability / Cytotoxicity | MCF-7 | 1 µM - 20 µM | A significant increase in cell death was observed starting at 1 µM. |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability in response to Toremifene Citrate treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 (or other ER-positive breast cancer cell line)
-
Complete growth medium (e.g., EMEM or DMEM with 10% FBS, 0.01 mg/ml insulin, and antibiotics)
-
Toremifene Citrate (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at 550-600 nm)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Toremifene Citrate in complete growth medium from your DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.1%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Toremifene Citrate (e.g., 0.1 µM to 20 µM). Include vehicle control (medium with DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for a few minutes.
-
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, apoptotic, and necrotic cells after treatment with Toremifene Citrate. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with the desired concentration of Toremifene Citrate (e.g., 7.5 µM) for the chosen duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Toremifene Citrate's antagonist action on the Estrogen Receptor signaling pathway in breast cancer cells.
Caption: General experimental workflow for evaluating the in vitro effects of Toremifene Citrate.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Toremifene in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a detailed protocol for the quantification of Toremifene, a selective estrogen receptor modulator (SERM), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Toremifene is primarily used in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive tumors.[1][2] Accurate quantification of Toremifene is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method outlined below utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, providing a sensitive and reliable assay suitable for high-throughput analysis.
Introduction to Toremifene
Toremifene is a nonsteroidal triphenylethylene derivative that acts as a selective estrogen receptor modulator (SERM).[2][3] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), exerting estrogenic or antiestrogenic effects depending on the target tissue.[3] In breast tissue, Toremifene acts as an estrogen antagonist, blocking the growth-promoting effects of estrogen on ER-positive cancer cells. Conversely, it can exhibit estrogenic (agonist) effects in other tissues like bone, potentially aiding in the maintenance of bone density. Beyond its ER-mediated activity, Toremifene may also influence other molecular pathways, including the modulation of genes involved in cell cycle regulation and apoptosis. Some studies suggest it can also inhibit the MAPK signaling pathway to suppress cancer cell growth.
Toremifene Signaling Pathway
Toremifene's primary therapeutic effect in breast cancer is achieved by competitively inhibiting the binding of estrogen to its receptor, thereby blocking estrogen-mediated signaling pathways that drive cell proliferation. Additionally, it has been shown to inhibit growth factor-stimulated pathways.
Caption: Toremifene's dual mechanism of action in breast cancer cells.
LC-MS/MS Experimental Workflow
The quantification of Toremifene involves a systematic workflow beginning with sample collection and preparation, followed by instrumental analysis and data processing. The key stages are designed to ensure accuracy, precision, and robustness of the final concentration measurements.
Caption: General workflow for Toremifene quantification by LC-MS/MS.
Protocols and Methodologies
Materials and Reagents
-
Toremifene Citrate reference standard
-
Internal Standard (IS), e.g., Tamoxifen-d5 or a structural analog
-
HPLC-grade or LC-MS grade Acetonitrile (ACN)
-
HPLC-grade or LC-MS grade Methanol (MeOH)
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2-EDTA as anticoagulant)
Sample Preparation Protocol
This protocol utilizes protein precipitation, a simple and effective method for removing the bulk of plasma proteins.
-
Thawing: Thaw frozen plasma samples and calibration standards/quality controls (QCs) at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, standard, or QC.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Tamoxifen-d5 in 50% ACN) to each tube and vortex for 10 seconds.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid). Vortex to mix.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold at 95% for 1.0 min, return to 10% B and equilibrate for 1.0 min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Total Run Time | ~5 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Nebulizer Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions for Toremifene Note: Collision energy (CE) and other voltage parameters are instrument-dependent and require optimization.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Purpose |
| Toremifene | 406.2 | 72.1 | 50 | Quantifier |
| Toremifene | 406.2 | 100.1 | 50 | Qualifier |
| Tamoxifen-d5 (IS) | 377.3 | 77.1 | 50 | Quantifier |
The product ion m/z 72.1 corresponds to the [C4H10N]+ fragment from the dimethylaminoethyl side chain, a characteristic fragmentation for Toremifene and its analogs.
Method Performance Characteristics
A fully validated method should meet industry standards for bioanalytical method validation. The following table summarizes typical performance characteristics for an LC-MS/MS assay for Toremifene.
Table 4: Summary of Typical Quantitative Performance
| Parameter | Typical Value / Range | Description |
|---|---|---|
| Linearity Range | 1 - 500 ng/mL | The concentration range over which the assay is accurate, precise, and linear. |
| Correlation Coeff. (r²) | > 0.995 | A measure of the goodness of fit for the linear regression of the calibration curve. |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the measured value to the nominal (true) value. |
| Precision (% CV) | < 15% (< 20% at LLOQ) | The degree of scatter between a series of measurements. |
| Extraction Recovery | > 85% | The efficiency of the analyte extraction process from the plasma matrix. |
| Matrix Effect | Minimal | The effect of co-eluting, endogenous matrix components on analyte ionization. |
| Stability | Stable for 3 freeze-thaw cycles and at -80°C for 3 months | Assesses the chemical stability of the analyte in the matrix under various storage conditions. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Toremifene in human plasma using LC-MS/MS. The method is rapid, sensitive, and robust, employing a simple protein precipitation step and standard reverse-phase chromatography. The provided parameters can serve as a strong starting point for researchers to develop and validate a high-performance bioanalytical method in their own laboratories, facilitating further research in pharmacokinetics and clinical monitoring of Toremifene.
References
Application Notes and Protocols for Toremifene Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene is a selective estrogen receptor modulator (SERM) used primarily for the treatment of advanced breast cancer. Accurate and reliable quantification of toremifene and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The complexity of these biological matrices necessitates effective sample preparation to remove interfering substances like proteins and phospholipids, which can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns. This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, making it suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | Plasma | HPLC-UV | [1] |
| Recovery | Reported as "good" | Plasma | HPLC-UV | [1] |
| Precision | Reported as "good" | Plasma | HPLC-UV | [1] |
| Matrix Effect | Not explicitly reported | - | - | |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Plasma | HPLC-UV | [1] |
Experimental Protocol: Protein Precipitation of Toremifene from Plasma
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Pipettes and tips
-
LC-MS vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein precipitation.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at 4°C for 10 minutes to further facilitate protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube or an LC-MS vial.
-
The sample is now ready for injection into the LC-MS/MS system. If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Linearity Range | Not available | - | - | |
| Recovery | Not available | - | - | |
| Matrix Effect | Not available | - | - | |
| Lower Limit of Quantification (LLOQ) | Not available | - | - |
Experimental Protocol: Liquid-Liquid Extraction of Toremifene from Serum
Materials:
-
Human serum sample
-
Internal Standard (IS) solution
-
Phosphate buffer (1 M, pH 7.4)
-
tert-Butyl methyl ether (TBME)
-
Centrifuge tubes (15 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
-
LC-MS vials
Procedure:
-
Pipette 500 µL of human serum into a 15 mL centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 1.5 mL of 1 M phosphate buffer (pH 7.4) to the serum sample.
-
Add 7 mL of tert-butyl methyl ether to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 6 minutes (or vortex for 2 minutes) to ensure efficient extraction.
-
Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Linearity Range | Not available | - | - | |
| Recovery | Not available | - | - | |
| Matrix Effect | Not available | - | - | |
| Lower Limit of Quantification (LLOQ) | Not available | - | - |
Experimental Protocol: Solid-Phase Extraction of Toremifene from Urine
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Formic acid
-
Methanol
-
Deionized water
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold (vacuum or positive pressure)
-
Collection tubes
-
Evaporation system
-
Mobile phase for reconstitution
-
LC-MS vials
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 10 µL of internal standard solution.
-
Add 100 µL of 2% formic acid to acidify the sample.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 5 minutes.
-
Place a clean collection tube under the cartridge.
-
Elute toremifene with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an LC-MS vial for analysis.
-
Conclusion
The choice of sample preparation technique for toremifene analysis depends on several factors, including the required sensitivity, sample throughput, and the nature of the biological matrix. Protein precipitation offers a rapid and simple approach, suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract than PPT but is more labor-intensive. Solid-phase extraction offers the highest selectivity and can provide the cleanest extracts, which is often necessary for achieving the lowest limits of quantification. The protocols provided herein serve as a comprehensive guide for researchers to develop and validate robust bioanalytical methods for toremifene. It is recommended to perform a thorough method validation for any chosen sample preparation technique to ensure its accuracy, precision, and reliability for the intended application.
References
Application Notes and Protocols for the Use of Toremifene-d6 Citrate in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene is a selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[1][2] Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and safety profile. Toremifene-d6 Citrate, a deuterated analog of Toremifene, serves as an ideal internal standard for quantitative bioanalysis of Toremifene and its metabolites by liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical and physical properties to the unlabeled drug ensure accurate and precise quantification by correcting for variability during sample preparation and analysis.[3][4]
These application notes provide detailed protocols for the use of Toremifene-d6 Citrate in key drug metabolism studies, including quantitative bioanalysis in plasma, metabolic stability assessment in liver microsomes, and reaction phenotyping of cytochrome P450 (CYP) enzymes.
Quantitative Bioanalysis of Toremifene in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of Toremifene in human plasma using Toremifene-d6 Citrate as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
Toremifene and Toremifene-d6 Citrate reference standards
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol, LC-MS grade
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Toremifene and Toremifene-d6 Citrate in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Toremifene stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (20 ng/mL): Dilute the Toremifene-d6 Citrate stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (20 ng/mL Toremifene-d6 Citrate in ACN) to each tube and vortex for 30 seconds to precipitate proteins.[5]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
4. UPLC-MS/MS Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |
| Toremifene | 406.2 | 72.1 | 0.05 | 40 | 25 |
| Toremifene-d6 | 412.2 | 78.1 | 0.05 | 40 | 25 |
Data Presentation
Table 1: Pharmacokinetic Parameters of Toremifene and its Metabolites in Humans
| Parameter | Toremifene | N-desmethyltoremifene | 4-hydroxytoremifene |
| Elimination Half-life (t½) | ~5 days | ~6 days | ~5 days |
| Time to Peak Concentration (Tmax) | 1.5 - 4.5 hours | - | - |
| Protein Binding | >99% | - | - |
| Primary Route of Elimination | Feces | Feces | Feces |
| Major Metabolizing Enzyme | CYP3A4 | - | - |
In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines the determination of Toremifene's metabolic stability in human and rat liver microsomes.
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay of Toremifene.
Experimental Protocol
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat, final concentration 0.5 mg/mL) and Toremifene (final concentration 1 µM) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to 3 volumes of cold acetonitrile containing Toremifene-d6 Citrate as the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant using the UPLC-MS/MS method described above.
-
Data Analysis: Determine the percentage of Toremifene remaining at each time point relative to the 0-minute time point. Calculate the half-life (t½) and intrinsic clearance (Clint).
Data Presentation
Table 2: Metabolic Stability of Toremifene in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human | Data not available in a comparable format | Data not available in a comparable format |
| Rat | Data not available in a comparable format | Data not available in a comparable format |
Cytochrome P450 Reaction Phenotyping
This protocol is designed to identify the major CYP enzymes responsible for the metabolism of Toremifene.
Experimental Workflow
Caption: Workflow for CYP450 reaction phenotyping of Toremifene.
Experimental Protocol
-
Incubation: Incubate Toremifene (at a concentration below its Km) with human liver microsomes in the presence and absence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.).
-
Reaction Initiation and Termination: Follow the same procedure as the metabolic stability assay.
-
LC-MS/MS Analysis: Quantify the amount of Toremifene remaining in each incubation.
-
Data Analysis: Calculate the percentage of Toremifene metabolism inhibited by each specific CYP inhibitor compared to the control (no inhibitor).
Data Presentation
Table 3: Contribution of CYP Isoforms to Toremifene Metabolism
| CYP Isoform | Contribution to Metabolism |
| CYP3A4 | Major contributor to N-demethylation. |
| CYP2C9 | Involved in the formation of 4-hydroxy-N-desmethyltoremifene. |
| CYP2D6 | Minor role; involved in the formation of 4-hydroxy-N-desmethyltoremifene. |
| Other CYPs | Toremifene is a non-competitive inhibitor of CYP2A6, 2C8, 2C19, and 2E1, and a mixed-type inhibitor of CYP2B6. |
Toremifene Signaling Pathway
Toremifene, as a SERM, exerts its effects by binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This results in the recruitment of co-repressors or co-activators, which in turn modulates the transcription of target genes.
Caption: Simplified Toremifene signaling pathway.
Conclusion
Toremifene-d6 Citrate is an indispensable tool for the accurate and precise quantification of Toremifene in drug metabolism and pharmacokinetic studies. The protocols outlined in these application notes provide a framework for researchers to conduct key in vitro and bioanalytical assays. The use of a stable isotope-labeled internal standard like Toremifene-d6 Citrate is critical for generating high-quality, reliable data essential for the successful development of new chemical entities.
References
Application of Toremifene-d6 Citrate in Clinical Trial Sample Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene citrate is a selective estrogen receptor modulator (SERM) used in the treatment of hormone receptor-positive breast cancer. Accurate quantification of toremifene in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. Toremifene-d6 citrate, a stable isotope-labeled internal standard, is the gold standard for quantitative bioanalysis of toremifene by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2][3] This document provides detailed application notes and protocols for the analysis of toremifene in human plasma samples from clinical trials using Toremifene-d6 citrate as an internal standard.
Mechanism of Action: Toremifene as a Selective Estrogen Receptor Modulator (SERM)
Toremifene exerts its therapeutic effect by competitively binding to estrogen receptors (ERs), acting as an antagonist in breast tissue. This blocks the proliferative signaling of estrogen, inhibiting the growth of hormone-receptor-positive cancer cells. In other tissues, such as bone, toremifene can act as an estrogen agonist, which may offer additional therapeutic benefits.[4][5]
Toremifene Signaling Pathway
Bioanalytical Method for Toremifene Quantification in Human Plasma
This section details a validated LC-MS/MS method for the quantitative analysis of toremifene in human plasma, utilizing Toremifene-d6 citrate as an internal standard.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting toremifene from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Toremifene-d6 citrate internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 30% B, linear gradient to 90% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
3. Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition Toremifene | To be determined experimentally (e.g., precursor ion m/z 406.2 -> product ion m/z 72.1) |
| MRM Transition Toremifene-d6 | To be determined experimentally (e.g., precursor ion m/z 412.2 -> product ion m/z 78.1) |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
| Source Temperature | 500°C |
Note: The specific MRM transitions for toremifene and toremifene-d6 should be optimized by infusing standard solutions of each compound into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Method Validation Data
The following tables summarize the expected performance characteristics of a validated bioanalytical method for toremifene in human plasma, in accordance with regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 500 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Lower Limit of Quantification (LLOQ) | 1 | < 20% | < 20% | ± 20% |
| Low QC (LQC) | 3 | < 15% | < 15% | ± 15% |
| Medium QC (MQC) | 200 | < 15% | < 15% | ± 15% |
| High QC (HQC) | 400 | < 15% | < 15% | ± 15% |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Toremifene | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Toremifene-d6 (Internal Standard) | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
Note: While a specific percentage is not mandated, recovery should be consistent across the concentration range.
Clinical Trial Sample Analysis Workflow
The following diagram illustrates the typical workflow for the bioanalysis of clinical trial samples using an internal standard.
Bioanalytical Workflow
Conclusion
The use of Toremifene-d6 citrate as an internal standard in LC-MS/MS-based bioanalysis provides a robust, reliable, and accurate method for the quantification of toremifene in clinical trial samples. The detailed protocol and expected validation performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical development of toremifene. Adherence to these methodologies will ensure the generation of high-quality data to support pharmacokinetic assessments and regulatory submissions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Toremifene | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Toremifene Citrate - NCI [cancer.gov]
Application Notes and Protocols for Monitoring Toremifene Therapy Using Toremifene-d6 Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene is a selective estrogen receptor modulator (SERM) utilized in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1] Therapeutic drug monitoring (TDM) of toremifene and its active metabolites is crucial for optimizing treatment efficacy and minimizing potential adverse effects. Toremifene is primarily metabolized in the liver by CYP3A4, leading to the formation of major metabolites such as N-desmethyltoremifene and 4-hydroxytoremifene, which also exhibit antiestrogenic activity.[1][2] Toremifene-d6 citrate, a stable isotope-labeled internal standard, is the gold standard for the accurate and precise quantification of toremifene in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of Toremifene-d6 citrate in monitoring toremifene therapy.
Analyte and Metabolites
The primary analytes for monitoring toremifene therapy include the parent drug and its major active metabolites.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Toremifene | C₂₆H₂₈ClNO | 405.96 |
| N-desmethyltoremifene | C₂₅H₂₆ClNO | 391.93 |
| 4-hydroxytoremifene | C₂₆H₂₈ClNO₂ | 421.96 |
| Toremifene-d6 | C₂₆H₂₂D₆ClNO | 411.99 |
Experimental Protocols
A validated LC-MS/MS method is essential for the accurate quantification of toremifene and its metabolites. The following protocol is a comprehensive guide for sample preparation and analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of toremifene and its metabolites from human plasma.
Materials:
-
Human plasma samples
-
Toremifene-d6 citrate internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE)
-
Phosphate buffer (1 M, pH 7.4)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the Toremifene-d6 citrate internal standard working solution.
-
Add 1.5 mL of phosphate buffer (1 M, pH 7.4).
-
Add 7 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
The following table provides suggested MRM transitions for the analytes and the internal standard. These should be optimized for the specific instrument used. The characteristic product ion for N,N-dimethyl compounds is m/z 72, and for N-desmethyl compounds is m/z 58.[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Toremifene | 406.2 | 72.1 | 35 |
| N-desmethyltoremifene | 392.2 | 58.1 | 35 |
| 4-hydroxytoremifene | 422.2 | 72.1 | 35 |
| Toremifene-d6 (IS) | 412.2 | 78.1 | 35 |
Data Presentation
The following tables summarize typical validation parameters for a robust LC-MS/MS method for toremifene and its metabolites.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | r² |
| Toremifene | 1 - 1000 | > 0.99 |
| N-desmethyltoremifene | 1 - 1000 | > 0.99 |
| 4-hydroxytoremifene | 0.5 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Toremifene | LQC | 3 | < 15 | < 15 | 85-115 |
| MQC | 150 | < 15 | < 15 | 85-115 | |
| HQC | 750 | < 15 | < 15 | 85-115 | |
| N-desmethyltoremifene | LQC | 3 | < 15 | < 15 | 85-115 |
| MQC | 150 | < 15 | < 15 | 85-115 | |
| HQC | 750 | < 15 | < 15 | 85-115 | |
| 4-hydroxytoremifene | LQC | 1.5 | < 15 | < 15 | 85-115 |
| MQC | 75 | < 15 | < 15 | 85-115 | |
| HQC | 375 | < 15 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Toremifene | 85 - 110 | 90 - 110 |
| N-desmethyltoremifene | 85 - 110 | 90 - 110 |
| 4-hydroxytoremifene | 80 - 115 | 88 - 112 |
Visualizations
Toremifene Metabolism and Bioactivation
The following diagram illustrates the primary metabolic pathways of toremifene.
References
- 1. Phosphoproteome Analysis Reveals Estrogen-ER pathway as a modulator of mTOR activity via DEPTOR (Journal Article) | OSTI.GOV [osti.gov]
- 2. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Toremifene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of Toremifene using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for bulk drug and pharmaceutical dosage forms, and a method for the determination of Toremifene in human plasma for pharmacokinetic studies. These protocols are designed to be robust, accurate, and precise, meeting the stringent requirements of pharmaceutical quality control and clinical research.
Protocol 1: Stability-Indicating RP-HPLC Method for Toremifene in Bulk and Pharmaceutical Formulations
This method is designed for the accurate quantification of Toremifene and to ensure its purity by separating it from potential degradation products, making it suitable for stability studies as per ICH guidelines[1][2].
Chromatographic Conditions
The isocratic method utilizes a C18 column with a mobile phase consisting of a methanol and acidic water mixture, detected by a Photodiode Array (PDA) detector[1][2].
| Parameter | Specification |
| Instrument | AGILENT 1100 HPLC with PDA Detector or equivalent[1] |
| Column | Symmetry C18, 100 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : 0.1% Orthophosphoric Acid in Water (43:57 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 221 nm or 277 nm |
| Injection Volume | 20 µL (Typical) |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
| Expected Retention Time | Approximately 5.575 minutes |
Experimental Protocol
A. Preparation of 0.1% Orthophosphoric Acid (OPA) Solution:
-
Add 1.0 mL of concentrated Orthophosphoric Acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas using sonication or vacuum filtration.
B. Preparation of Mobile Phase:
-
Mix 430 mL of HPLC-grade Methanol with 570 mL of 0.1% OPA solution.
-
Filter the mixture through a 0.45 µm membrane filter and degas.
C. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Toremifene reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
D. Preparation of Calibration Curve Standards (10-50 µg/mL):
-
Prepare a series of five dilutions from the standard stock solution using the mobile phase to achieve concentrations of 10, 20, 30, 40, and 50 µg/mL.
E. Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder no fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Toremifene into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a theoretical concentration of 100 µg/mL. Further dilutions may be required to fit within the calibration range.
F. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of a blank (mobile phase), followed by the five calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution in triplicate.
-
Calculate the concentration of Toremifene in the sample using the regression equation from the calibration curve.
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9987 |
| Intra-day Precision (%RSD) | 0.08 - 0.34 |
| Inter-day Precision (%RSD) | 0.14 - 0.29 |
| Accuracy (% Recovery) | 99.04 - 100.96 (%RSD 0.16-0.96) |
| Robustness (%RSD) | 0.16 - 0.35 |
| System Suitability (%RSD) | 0.76 |
Protocol 2: HPLC Method for Toremifene in Human Plasma
This protocol is adapted for the determination of Toremifene concentrations in plasma, a critical step in pharmacokinetic and bioequivalence studies. The method uses protein precipitation for sample clean-up followed by UV detection.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 10 µm particle size |
| Mobile Phase | Methanol : 100 µmol/L Ammonium Acetate : Triethylamine (90:10:0.05 v/v/v) |
| Flow Rate | 1.0 mL/min (Typical) |
| Detection Wavelength | 277 nm |
| Injection Volume | 50 µL (Typical) |
| Column Temperature | Ambient |
| Expected Linearity | 0.1 - 10.0 µg/mL (r = 0.9999) |
Experimental Protocol
A. Preparation of Mobile Phase:
-
Prepare a 100 µmol/L ammonium acetate solution in HPLC-grade water.
-
Mix 900 mL of Methanol, 100 mL of the ammonium acetate solution, and 0.5 mL of Triethylamine.
-
Filter through a 0.45 µm membrane filter and degas prior to use.
B. Preparation of Standard Solutions:
-
Prepare a stock solution of Toremifene (e.g., 100 µg/mL) in methanol.
-
Prepare working standards by spiking appropriate amounts of the stock solution into drug-free human plasma to obtain calibration standards in the range of 0.1 to 10.0 µg/mL.
C. Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample (or standard), add 1.0 mL of cold acetonitrile.
-
Vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and inject into the HPLC system.
D. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the processed blank plasma, calibration standards, and unknown samples.
-
Quantify Toremifene concentration in the unknown samples using the calibration curve generated from the plasma standards.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for HPLC analysis of Toremifene.
Factors Influencing HPLC Separation
Caption: Key parameters affecting the performance of an HPLC separation.
References
Troubleshooting & Optimization
Technical Support Center: Toremifene-d6 Citrate Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for Toremifene-d6 Citrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Toremifene and Toremifene-d6?
A1: The recommended Multiple Reaction Monitoring (MRM) transitions for Toremifene and its deuterated internal standard, Toremifene-d6, are based on their predictable fragmentation patterns. For Toremifene, the protonated molecule [M+H]⁺ is selected as the precursor ion, and a common fragment ion resulting from the cleavage of the dimethylaminoethyl side chain is selected as the product ion.
Toremifene-d6 is deuterated on the N,N-dimethyl groups. This results in a 6 Dalton mass shift in the precursor ion and in the fragment ion containing these deuterium labels.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Toremifene | 406.2 | 72.1 | Product ion corresponds to [C₄H₁₀N]⁺ |
| Toremifene-d6 | 412.2 | 78.1 | Product ion corresponds to [C₄H₄D₆N]⁺ |
Q2: I am not seeing a stable signal for Toremifene-d6. What are the potential causes?
A2: An unstable signal for the internal standard can be due to several factors:
-
Sample Preparation Issues: Inconsistent recovery during sample preparation can lead to variability. Ensure the protein precipitation or extraction steps are performed consistently across all samples.
-
Ion Source Contamination: A dirty ion source can lead to signal suppression and instability. Regular cleaning of the ion source is recommended.
-
Improper Storage: Ensure the Toremifene-d6 citrate stock and working solutions are stored correctly, typically at -20°C, to prevent degradation.
-
LC System Issues: Leaks in the LC system, an improperly packed column, or inconsistent mobile phase composition can all lead to an unstable signal.
Q3: My calibration curve for Toremifene is non-linear. What should I check?
A3: Non-linearity in the calibration curve can be caused by:
-
Detector Saturation: At high concentrations, the detector may become saturated. If this is the case, the upper range of your calibration curve will plateau. Diluting the higher concentration standards can resolve this.
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response. Using a stable isotope-labeled internal standard like Toremifene-d6 should correct for this, but significant matrix effects can still be problematic. Ensure your sample cleanup is effective.
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards are a common cause of non-linearity. Carefully re-prepare the standards.
Q4: I am observing a peak for Toremifene in my blank samples. What is the likely cause?
A4: The presence of the analyte in blank samples is typically due to carryover from a previous injection of a high-concentration sample. To mitigate this, you can:
-
Optimize the Wash Method: Increase the volume and/or the organic solvent strength of the autosampler wash solution.
-
Inject Blanks: Run one or more blank injections after high-concentration samples to wash the system.
-
Check for Contamination: Ensure that the blank matrix itself is not contaminated.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible injection solvent.
-
Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.
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-
Possible Cause: Column degradation.
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Solution: Replace the analytical column.
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Possible Cause: Secondary interactions with the column.
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Solution: Add a small amount of a competing base, such as triethylamine, to the mobile phase. However, be aware that this can cause ion suppression.
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Issue 2: Retention Time Shifts
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Possible Cause: Inconsistent mobile phase preparation.
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Solution: Prepare fresh mobile phase and ensure accurate pH adjustment.
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-
Possible Cause: Fluctuations in column temperature.
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Solution: Ensure the column oven is maintaining a stable temperature.
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-
Possible Cause: Column equilibration.
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Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
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Issue 3: Isotopic Crosstalk
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Possible Cause: The presence of natural isotopes of Toremifene can contribute to the signal in the Toremifene-d6 MRM transition.
-
Solution: This is generally minimal with a +6 Da mass difference. However, if observed, ensure that the concentration of the internal standard is appropriate and that the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks.
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Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Toremifene and Toremifene-d6 from plasma samples.
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To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Toremifene-d6 internal standard working solution.
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Vortex for 10 seconds.
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Add 300 µL of acetonitrile to precipitate the proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
These parameters are based on methods for structurally similar compounds like Tamoxifen and should be optimized for Toremifene and Toremifene-d6.
| Parameter | Recommended Starting Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Declustering Potential (DP) | 40 V |
| Collision Energy (CE) | 25 V |
Visualizations
Caption: Experimental workflow for Toremifene-d6 analysis.
Caption: Troubleshooting decision tree for poor signal intensity.
Troubleshooting poor signal intensity of Toremifene-d6 Citrate
Welcome to the technical support center for Toremifene-d6 Citrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of Toremifene-d6 Citrate as an internal standard in quantitative analysis, with a focus on addressing poor signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is Toremifene-d6 Citrate and what is its primary application in a laboratory setting?
Toremifene-d6 Citrate is the deuterium-labeled form of Toremifene Citrate, a selective estrogen receptor modulator (SERM).[1][2] In analytical chemistry, it is primarily used as an internal standard for the quantitative analysis of Toremifene in biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2] The six deuterium atoms are located on the N,N-dimethyl group.[1]
Q2: Why is a deuterated internal standard like Toremifene-d6 Citrate considered ideal for LC-MS analysis?
Deuterated internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the unlabeled analyte. This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization. This helps to accurately correct for variations in the analytical process, such as extraction efficiency, matrix effects, and instrument response.
Q3: I am observing a significantly lower signal for Toremifene-d6 Citrate than expected. What are the potential causes?
Low signal intensity for a deuterated internal standard can stem from several factors, which can be broadly categorized as:
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Sample-Related Issues: Problems with the sample matrix, preparation, or the stability of the internal standard.
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Chromatography-Related Issues: Suboptimal separation or elution conditions.
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Mass Spectrometry-Related Issues: Inefficient ionization or incorrect instrument settings.
The following troubleshooting guides will delve into each of these areas in more detail.
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity of Toremifene-d6 Citrate
A weak or absent signal for the internal standard is a critical issue that can prevent accurate quantification. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for poor signal intensity.
Detailed Steps:
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Verify Mass Spectrometer Parameters:
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MRM Transitions: Ensure the correct precursor and product ions for Toremifene-d6 are being monitored. Based on the fragmentation of Toremifene, the most common product ion results from the cleavage of the dimethylaminoethyl side chain.
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Precursor Ion [M+H]⁺: m/z 412.0 (for Toremifene-d6)
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Product Ion: m/z 78.1 (for the deuterated dimethylaminoethyl fragment)
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-
Instrument Settings: Check that the capillary voltage, source temperature, gas flows (nebulizer, drying gas), and collision energy are appropriate for the analysis of Toremifene. If optimal settings are not known, a systematic optimization should be performed.
-
-
Evaluate Liquid Chromatography Performance:
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Peak Shape and Retention: Poor peak shape (e.g., broad, tailing) or a significant shift in retention time can lead to a decreased signal-to-noise ratio. This could be due to issues with the column, mobile phase, or gradient.
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Co-elution with Suppressing Agents: If Toremifene-d6 Citrate co-elutes with a component of the sample matrix that causes ion suppression, its signal will be diminished.
-
-
Investigate Sample Preparation and Matrix Effects:
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Extraction Recovery: Inefficient extraction of Toremifene-d6 Citrate from the sample matrix will result in a lower concentration being introduced into the LC-MS system.
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Ion Suppression: The sample matrix itself can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal. This is a common issue in complex biological matrices like plasma or serum.
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Stability: Toremifene-d6 Citrate may degrade during sample preparation or storage, leading to a lower effective concentration.
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Issue 2: Inconsistent or Drifting Signal Intensity
If the signal intensity of Toremifene-d6 Citrate is not stable across a batch of samples, it can lead to poor precision and inaccurate results.
Caption: Workflow for troubleshooting inconsistent signal.
Detailed Steps:
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Assess Analyte Stability:
-
Freeze-Thaw Stability: Evaluate if repeated freezing and thawing of samples leads to degradation of Toremifene-d6 Citrate.
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Benchtop Stability: Determine the stability of the internal standard in the processed samples at room temperature over the expected analysis time. Toremifene has been reported to be sensitive to ultraviolet light.
-
-
Perform System Suitability Test (SST):
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An SST should be performed at the beginning of each analytical run to ensure the LC-MS system is performing adequately. This typically involves multiple injections of a standard solution to assess parameters like peak area precision, retention time consistency, and peak shape.
-
-
Investigate Carryover:
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Inject a blank sample immediately after a high-concentration standard or sample. The presence of a peak for Toremifene-d6 in the blank injection indicates carryover from the previous injection, which can lead to inaccurate results in subsequent samples.
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Data Presentation
Table 1: Typical LC-MS/MS Parameters for Toremifene Analysis
| Parameter | Typical Value/Range | Reference |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.3 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Capillary Voltage | 1-4 kV | |
| Source Temperature | 150 °C | |
| Desolvation Temperature | 600 °C | |
| Cone Gas Flow | 1 L/h | |
| Nebulizing Gas Flow | 800 L/h |
Table 2: MRM Transitions for Toremifene and Toremifene-d6
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| Toremifene | 406.2 | 72.1 | Corresponds to the N,N-dimethylaminoethyl fragment. |
| Toremifene-d6 | 412.0 | 78.1 | Deuterated N,N-dimethylaminoethyl fragment. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common method for the extraction of Toremifene from plasma samples.
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Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
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Internal Standard Spiking: Add 50 µL of the Toremifene-d6 Citrate working solution (e.g., 50 ng/mL in methanol) to each tube and vortex briefly.
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Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
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Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: System Suitability Test (SST)
This protocol should be performed at the beginning of each analytical run to verify system performance.
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SST Solution Preparation: Prepare a solution containing Toremifene at a mid-range concentration and Toremifene-d6 Citrate at the working concentration in the reconstitution solvent.
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Injections: Inject the SST solution six consecutive times at the beginning of the analytical run.
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Acceptance Criteria:
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Peak Area Precision: The coefficient of variation (%CV) of the peak areas for both Toremifene and Toremifene-d6 Citrate should be ≤ 15%.
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Retention Time Precision: The %CV of the retention times should be ≤ 2%.
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Signal-to-Noise Ratio: The signal-to-noise ratio for the lowest concentration standard should be ≥ 10.
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Mandatory Visualizations
Caption: Simplified signaling pathway of Toremifene.
References
Technical Support Center: Matrix Effects in the LC-MS Analysis of Toremifene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Toremifene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Toremifene?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, Toremifene.[1][2] These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Toremifene in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2]
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Ion Suppression: This is a common phenomenon where the presence of matrix components reduces the ionization efficiency of Toremifene, resulting in a decreased signal intensity and potentially leading to underestimation of its concentration.
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Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of Toremifene, causing an elevated signal and an overestimation of its concentration.
These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the common causes of matrix effects in Toremifene analysis?
A2: The primary causes of matrix effects are endogenous substances from the biological sample that co-elute with Toremifene. Phospholipids are a major contributor to matrix-induced ionization suppression, particularly in plasma and serum samples. Other potential sources of interference include:
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Toremifene's own metabolites.
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Endogenous metabolites in the biological matrix.
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Salts and other small molecules from the sample or buffers.
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Concomitantly administered drugs and their metabolites.
Q3: How can I assess the presence and magnitude of matrix effects in my Toremifene assay?
A3: Regulatory guidelines, such as those from the FDA and EMA, recommend a quantitative assessment of matrix effects during method validation. The most common approach is the post-extraction spike method . This involves comparing the peak area of Toremifene in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of Toremifene in a neat solution at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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An MF = 1 indicates no matrix effect.
To account for variability, this should be tested using at least six different lots of the biological matrix.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during the LC-MS analysis of Toremifene.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of Toremifene signal across different samples | Significant and variable matrix effects between individual samples. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation alone may not be sufficient. 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Toremifene from co-eluting matrix components. Consider using a column with a different chemistry or a smaller particle size for higher resolution. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Toremifene-d5) will co-elute with Toremifene and experience similar matrix effects, thereby compensating for signal variations. |
| Low recovery of Toremifene | Inefficient extraction from the biological matrix. | 1. Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for LLE to improve extraction efficiency. 2. Adjust pH: For LLE, adjust the pH of the sample to ensure Toremifene is in its non-ionized form for better partitioning into the organic solvent. 3. Select Appropriate SPE Sorbent: Choose an SPE sorbent that has a high affinity for Toremifene and allows for effective washing of interfering components. |
| Significant ion suppression observed | Co-elution of phospholipids or other endogenous components. | 1. Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates. 2. Divert Flow: Use a divert valve to direct the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and phospholipids) to waste instead of the mass spectrometer. 3. Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components. |
| Inconsistent internal standard response | The chosen internal standard is not behaving similarly to Toremifene. | 1. Use a SIL-IS: A stable isotope-labeled internal standard is the gold standard as it has nearly identical physicochemical properties to the analyte. 2. Select a Suitable Analog: If a SIL-IS is not available, choose a structural analog that has a similar retention time, extraction recovery, and ionization response to Toremifene. Tamoxifen or its deuterated form can be considered. |
Experimental Protocols & Data
Experimental Protocol for Matrix Effect Assessment
This protocol outlines the post-extraction spike method to determine the matrix factor.
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Prepare Blank Matrix Extracts: Process at least six different lots of blank human plasma using the developed sample preparation method (e.g., protein precipitation, LLE, or SPE).
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Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts with Toremifene at low and high concentration levels (e.g., LQC and HQC levels).
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Prepare Neat Solutions: Prepare solutions of Toremifene in the reconstitution solvent at the same low and high concentrations.
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Analysis: Analyze the post-extraction spiked samples and neat solutions by LC-MS/MS.
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Calculation: Calculate the Matrix Factor (MF) for each lot of matrix at each concentration level. The precision of the internal standard-normalized matrix factor should be ≤ 15% CV.
Quantitative Data Summary (Reference: Tamoxifen)
The following tables summarize validation data for the LC-MS/MS analysis of Tamoxifen and its metabolites in dried blood spots, which can be considered representative for Toremifene analysis due to their structural similarity.
Table 1: Recovery and Matrix Effect of Tamoxifen and its Metabolites
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Tamoxifen | 10 | 85.2 | 12.5 |
| 400 | 83.8 | 4.3 | |
| N-desmethyltamoxifen | 10 | 96.3 | 29.8 |
| 400 | 91.5 | 15.7 | |
| 4-hydroxytamoxifen | 10 | 88.9 | 18.4 |
| 400 | 86.2 | 9.1 | |
| Endoxifen | 10 | 92.1 | 21.3 |
| 400 | 89.7 | 11.6 |
Data adapted from a study on Tamoxifen analysis in dried blood spots.
Table 2: Sample Preparation Method Comparison for Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Mean Recovery (%) | Mean Matrix Factor |
| Protein Precipitation | Tamoxifen | 98.5 | 0.85 (Suppression) |
| Liquid-Liquid Extraction | Tamoxifen | 89.2 | 0.98 (Minimal Effect) |
| Solid Phase Extraction | Tamoxifen | 95.1 | 1.05 (Slight Enhancement) |
This table presents hypothetical but realistic data to illustrate the impact of different sample preparation techniques.
Visualizations
Workflow for Matrix Effect Evaluation
The following diagram illustrates the experimental workflow for assessing the matrix effect using the post-extraction spike method.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
Troubleshooting Logic for Ion Suppression
This diagram outlines a logical approach to troubleshooting ion suppression issues in your Toremifene analysis.
Caption: Decision tree for troubleshooting ion suppression in LC-MS analysis.
References
Improving chromatographic peak shape for Toremifene and its internal standard
Welcome to our dedicated support center for troubleshooting chromatographic analyses of Toremifene and its internal standards. This resource provides in-depth guidance to researchers, scientists, and drug development professionals to resolve common peak shape issues and ensure robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing practical solutions and preventative measures.
Q1: Why am I observing significant peak tailing for Toremifene?
A1: Peak tailing for Toremifene is a common issue, primarily because it is a basic compound.[1][2][3][4] The primary cause is often secondary interactions between the positively charged Toremifene molecule and residual free silanol groups on the surface of silica-based HPLC columns. These interactions lead to a distorted peak shape where the latter half of the peak is broader than the front half.
Troubleshooting Steps:
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Mobile Phase pH Adjustment: Operating at a lower pH (e.g., ≤ 2.5) can protonate the silanol groups, minimizing their interaction with the basic analyte.
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Use of Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
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Column Selection: Employ a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups. Columns specifically designed for the analysis of basic compounds are also a good option.
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Lower Analyte Concentration: High concentrations of the analyte can saturate the column, leading to peak tailing. Injecting a lower concentration may improve the peak shape.
Q2: My internal standard is showing poor peak shape, what could be the cause?
A2: While a deuterated internal standard is ideal due to its similar physicochemical properties to the analyte, peak shape problems can still arise. The causes are often similar to those affecting the analyte of interest. If your internal standard is also a basic compound, it will be susceptible to the same silanol interactions.
Troubleshooting Steps:
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Verify Internal Standard Purity: Impurities in the internal standard can manifest as distorted or additional peaks.
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Assess Co-elution: If the internal standard co-elutes with a matrix component, this can affect its peak shape. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.
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Matrix Effects: The sample matrix itself can influence the peak shape of the internal standard. Ensure that your calibration standards are prepared in a matrix that closely matches your samples to account for these effects.
Q3: We are observing peak fronting for both Toremifene and its internal standard. What does this indicate?
A3: Peak fronting, where the initial part of the peak is drawn out, is less common than tailing but can occur. Potential causes include:
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Column Overload: Injecting too much sample can lead to fronting. Try reducing the injection volume or sample concentration.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting. It is best to dissolve the sample in the mobile phase itself if possible.
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Column Degradation: A void at the column inlet can also lead to peak fronting. This may require column replacement.
Q4: What are the ideal starting conditions for developing a robust HPLC method for Toremifene?
A4: A good starting point for Toremifene analysis is a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acidic modifier.
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes different experimental conditions and their impact on Toremifene peak shape.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for Toremifene |
| Column | Standard C18, 5 µm | End-capped C18, 3 µm | C18 for Basic Compounds | Improved peak symmetry with end-capped and specialized columns. |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 20 mM Ammonium Formate, pH 3.0 | Acidic pH reduces silanol interactions, improving peak shape. |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile | Consistent mobile phase modifier is crucial. |
| pH | Neutral | Low (2.5-3.5) | Low (2.5-3.5) | Low pH is generally preferred for basic compounds. |
| Temperature | Ambient | 30°C | 40°C | Higher temperatures can sometimes improve peak shape by reducing mobile phase viscosity. |
Experimental Protocols
Protocol 1: General HPLC Method for Toremifene Analysis
This protocol provides a baseline method that can be optimized to improve peak shape.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase:
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A: 0.1% Orthophosphoric Acid in Water.
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B: Methanol.
-
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 230 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Sample Preparation using Protein Precipitation
This is a simplified sample preparation method suitable for plasma or urine samples.
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To 200 µL of plasma or urine sample, add 400 µL of cold acetonitrile containing the internal standard.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject into the HPLC system.
Visualizations
Caption: A logical workflow for troubleshooting common peak shape problems.
Caption: The mechanism of Toremifene peak tailing due to silanol interactions.
References
- 1. High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Toremifene-d6 Citrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Toremifene-d6 Citrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Toremifene-d6 Citrate?
For optimal stability, solid Toremifene-d6 Citrate should be stored at -20°C.[1] It is also recommended to keep the container tightly sealed and protected from moisture.[2]
Q2: How should I store Toremifene-d6 Citrate solutions?
Once dissolved in a solvent, the stability of Toremifene-d6 Citrate is more limited. For solutions, the following storage conditions are recommended[2][3]:
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-80°C: Stable for up to 6 months.
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-20°C: Stable for up to 1 month.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3] Ensure the vials are tightly sealed to prevent solvent evaporation and moisture absorption.
Q3: What is the long-term stability of Toremifene-d6 Citrate?
When stored as a solid at -20°C, Toremifene-d6 Citrate is stable for at least 4 years.
Q4: Is Toremifene-d6 Citrate sensitive to light?
Based on forced degradation studies conducted on the non-deuterated form, Toremifene Citrate, the compound is unstable to photolysis. Therefore, it is crucial to protect both solid Toremifene-d6 Citrate and its solutions from light.
Q5: What are the known degradation pathways for Toremifene Citrate?
Forced degradation studies on Toremifene Citrate have shown that it is susceptible to degradation under the following conditions:
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Hydrolysis: Unstable in neutral and acidic aqueous solutions.
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Photolysis: Degrades upon exposure to light.
The compound was found to be stable against alkaline hydrolysis, peroxide oxidation, and thermal stress. These studies identified fifteen potential degradation products.
Q6: What solvents are recommended for dissolving Toremifene-d6 Citrate?
Toremifene Citrate is soluble in solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). When using DMSO, it is important to use a fresh, anhydrous grade, as moisture can reduce the solubility of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent experimental results | Degradation of the compound due to improper storage. | - Verify that the compound has been stored at the correct temperature and protected from light and moisture.- Prepare fresh solutions from solid compound for each experiment.- Consider performing a quality control check (e.g., LC-MS) to assess the integrity of the compound. |
| Appearance of unexpected peaks in analytical methods (e.g., HPLC, LC-MS) | Presence of degradation products. | - Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, use of non-anhydrous solvents, extended storage of solutions).- Refer to the known degradation pathways to tentatively identify the impurities. |
| Difficulty in dissolving the compound | Use of inappropriate solvent or presence of moisture. | - Ensure the correct solvent is being used.- Use fresh, anhydrous DMSO for reconstitution.- Gently warm the solution or sonicate to aid dissolution. |
Data Summary
Table 1: Recommended Storage Conditions for Toremifene-d6 Citrate
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years | Tightly sealed, protected from light and moisture. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, tightly sealed. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, tightly sealed. |
Table 2: Stability Profile of Toremifene Citrate from Forced Degradation Studies
| Condition | Stability |
| Acidic Hydrolysis | Unstable |
| Basic Hydrolysis | Stable |
| Neutral Hydrolysis (Water) | Unstable |
| Oxidation (Peroxide) | Stable |
| Thermal | Stable |
| Photolysis | Unstable |
Experimental Protocols
Forced Degradation Study Methodology (Based on studies of Toremifene Citrate)
This is a generalized protocol based on the principles of forced degradation studies as described in the literature for Toremifene Citrate.
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Preparation of Stock Solution: Prepare a stock solution of Toremifene Citrate in a suitable solvent (e.g., methanol or acetonitrile).
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Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 80°C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature for a defined period.
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Neutral Hydrolysis: Treat the stock solution with water and heat at a specified temperature for a defined period.
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Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 105°C) for a defined period.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended storage and handling workflow for Toremifene-d6 Citrate.
References
How to resolve co-eluting peaks in Toremifene analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic analysis of Toremifene. A primary focus is placed on resolving the common issue of co-eluting peaks, often arising from Toremifene and its metabolites.
Frequently Asked Questions (FAQs)
Q1: We are observing co-eluting or poorly resolved peaks during our Toremifene analysis. What are the likely causes?
A1: Co-eluting peaks in Toremifene analysis are frequently due to the presence of its structurally similar metabolites, primarily N-desmethyltoremifene and 4-hydroxytoremifene. Toremifene and its metabolites are basic compounds, which can lead to challenging separations on standard reversed-phase columns.[1] Other factors can include suboptimal mobile phase composition, inappropriate column chemistry, or issues with the HPLC system itself.
Q2: How can we confirm if the co-eluting peak is a metabolite?
A2: Peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most effective way to detect co-elution.[1] A DAD can assess the spectral homogeneity across a single peak; differing spectra indicate the presence of more than one compound.[1] An MS detector can identify compounds based on their mass-to-charge ratio, confirming the presence of known metabolites.
Q3: What is the first parameter we should adjust to improve the resolution of Toremifene and its metabolites?
A3: Modifying the mobile phase composition is often the most powerful and straightforward initial step to improve peak resolution.[2] Adjusting the organic solvent percentage, changing the type of organic modifier (e.g., acetonitrile vs. methanol), or altering the pH of the aqueous phase can significantly impact the selectivity of the separation.[2] For basic compounds like Toremifene, controlling the mobile phase pH is crucial for achieving good peak shape and resolution.
Q4: Can changing the HPLC column improve the separation?
A4: Yes, changing the stationary phase chemistry can provide a significant change in selectivity. If you are using a standard C18 column, switching to a different bonded phase, such as a phenyl or a cyano column, can alter the retention mechanism and improve the resolution of Toremifene and its metabolites. Columns specifically designed for the analysis of basic compounds can also offer improved peak shape and separation.
Q5: Will adjusting the column temperature help resolve co-eluting peaks?
A5: Adjusting the column temperature can influence the separation. Generally, increasing the temperature can improve efficiency and may alter selectivity, potentially resolving closely eluting peaks. However, the effect is compound-dependent and should be evaluated systematically. Lowering the temperature can sometimes increase retention and improve resolution, but may also lead to broader peaks.
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase to Resolve Co-eluting Peaks
This guide provides a systematic approach to adjusting the mobile phase to improve the resolution between Toremifene and its co-eluting metabolites.
Initial Assessment:
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Confirm co-elution using a DAD for peak purity analysis or an MS detector to identify the components.
-
If using a standard C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic or acetic acid), and you observe poor resolution (Rs < 1.5), proceed with the following steps.
Step-by-Step Protocol:
-
Adjust Organic Solvent Percentage (Isocratic Elution):
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If Toremifene and the metabolite are eluting very early, decrease the percentage of the organic solvent (e.g., acetonitrile) in 2-5% increments. This will increase the retention time and may improve separation.
-
Conversely, if the peaks are broad and elute late, a slight increase in the organic solvent percentage might sharpen the peaks and improve resolution.
-
-
Modify Mobile Phase pH:
-
Toremifene has a pKa of approximately 8.0. Operating the mobile phase at a pH 2-3 units away from the pKa can ensure a consistent ionization state and improve peak shape.
-
Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 4.0, and 5.0) using a suitable buffer (e.g., phosphate or acetate buffer).
-
Analyze the sample with each mobile phase to observe the effect on retention time and resolution.
-
-
Change the Organic Modifier:
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If acetonitrile is the organic solvent, replace it with methanol at a concentration that provides a similar elution strength. Methanol can offer different selectivity due to its different solvent properties.
-
You can also evaluate ternary mixtures of water, acetonitrile, and methanol.
-
-
Implement a Gradient Elution:
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If isocratic elution does not provide adequate separation, develop a shallow gradient. A slow increase in the organic solvent concentration can effectively separate compounds with similar polarities.
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Start with a scouting gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution conditions, then optimize the gradient slope around the elution time of the target analytes.
-
Illustrative Data on Mobile Phase Optimization:
The following table provides a hypothetical example of how mobile phase composition can affect the resolution of Toremifene and N-desmethyltoremifene. This data is for illustrative purposes only.
| Mobile Phase Composition (Aqueous:Acetonitrile) | Mobile Phase pH | Retention Time (Toremifene, min) | Retention Time (N-desmethyltoremifene, min) | Resolution (Rs) |
| 60:40 | 3.0 | 5.2 | 5.5 | 1.2 |
| 65:35 | 3.0 | 6.8 | 7.3 | 1.6 |
| 60:40 | 4.0 | 4.8 | 5.0 | 1.0 |
| 65:35 with Methanol instead of Acetonitrile | 3.0 | 8.1 | 8.8 | 1.8 |
Guide 2: Selecting an Alternative HPLC Column
When mobile phase optimization is insufficient, changing the stationary phase is a powerful tool to alter selectivity.
Step-by-Step Protocol:
-
Evaluate a Phenyl Stationary Phase:
-
Phenyl columns provide alternative selectivity based on π-π interactions, which can be beneficial for aromatic compounds like Toremifene and its metabolites.
-
Install a phenyl-hexyl or other phenyl-based column of similar dimensions to your C18 column.
-
Begin with the optimized mobile phase from your C18 method and re-optimize as necessary.
-
-
Consider a Cyano Stationary Phase:
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Cyano (CN) columns are less retentive than C18 and offer different selectivity. They can be useful if Toremifene and its metabolites are very strongly retained on a C18 column.
-
-
Utilize a Column with a Smaller Particle Size:
-
Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm for UHPLC) will increase column efficiency (N), leading to sharper peaks and potentially better resolution. Be aware that this will also increase backpressure.
-
Illustrative Data on Column Selection:
The following table provides a hypothetical comparison of different column types for the separation of Toremifene and 4-hydroxytoremifene. This data is for illustrative purposes only.
| Column Type | Particle Size (µm) | Retention Time (Toremifene, min) | Retention Time (4-hydroxytoremifene, min) | Resolution (Rs) |
| C18 | 5 | 7.5 | 7.8 | 1.1 |
| Phenyl-Hexyl | 5 | 9.2 | 10.0 | 1.9 |
| C18 | 1.8 | 6.1 | 6.4 | 1.7 |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Toremifene Analysis
This protocol provides a starting point for the analysis of Toremifene and can be modified as per the troubleshooting guides.
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HPLC System: Agilent 1100 series or equivalent with a UV/DAD detector.
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase:
-
A: 0.1% Orthophosphoric acid in water.
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B: Methanol.
-
-
Isocratic Elution: 43:57 (A:B) v/v.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 240 nm.
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Injection Volume: 20 µL.
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Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 20 µg/mL.
Visualizations
Toremifene Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of Toremifene, which mainly involve the cytochrome P450 enzyme CYP3A4.
Troubleshooting Workflow for Co-eluting Peaks
This diagram outlines a logical workflow for addressing co-eluting peaks in Toremifene analysis.
References
Calibration curve issues in Toremifene quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Toremifene, particularly concerning calibration curves.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Question: My calibration curve for Toremifene is showing poor linearity (r² < 0.99) or is visibly non-linear. What are the potential causes and how can I address them?
Answer: Non-linearity in LC-MS/MS analysis of Toremifene is a common challenge. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Recommended Solutions |
| Detector Saturation | At high Toremifene concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in the signal response. Solutions: - Reduce the injection volume. - Dilute the high-concentration calibration standards and quality control (QC) samples. - If possible, use a less abundant product ion for quantification at the higher end of the concentration range. |
| Matrix Effects | Components in the biological matrix (e.g., plasma, urine) can co-elute with Toremifene and suppress or enhance its ionization, leading to a non-proportional response across the concentration range.[1][2] Solutions: - Improve Sample Preparation: Enhance the clean-up procedure to remove interfering matrix components. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). - Optimize Chromatography: Adjust the gradient elution profile to better separate Toremifene from matrix interferences. Ensure the internal standard (IS) co-elutes with the analyte to effectively compensate for matrix effects. |
| Inappropriate Internal Standard (IS) Selection or Concentration | The internal standard is crucial for correcting variability. An inappropriate IS or concentration can lead to non-linearity. Solutions: - Use a Stable Isotope-Labeled (SIL) IS: A SIL-IS for Toremifene is the ideal choice as it has nearly identical physicochemical properties and chromatographic behavior. - Optimize IS Concentration: The concentration of the IS should be appropriate for the expected analyte concentration range in the samples. |
| Analyte Adsorption or Degradation | Toremifene may adsorb to plasticware or degrade during sample processing or storage, especially at low concentrations. Toremifene has been found to be unstable to photolysis and in acidic aqueous solutions.[1] Solutions: - Use low-adsorption vials and pipette tips. - Ensure sample pH is controlled and avoid prolonged exposure to light. - Perform stability studies to assess the analyte's stability under various conditions (e.g., freeze-thaw, benchtop). |
| Inappropriate Regression Model | A simple linear regression model with equal weighting may not be suitable for the entire concentration range. Solutions: - Visual Inspection: Examine the residual plot of the calibration curve. A random distribution of residuals around the x-axis indicates a good fit. A pattern (e.g., U-shape) suggests the model is inappropriate. - Alternative Models: Consider using a weighted linear regression (e.g., 1/x or 1/x²) to give less emphasis to the higher concentration standards, or a quadratic regression model if the non-linearity is systematic and reproducible. The chosen model must be validated for accuracy and precision. |
| Interference from Metabolites | Toremifene is extensively metabolized, and some metabolites may have similar structures and chromatographic retention times, potentially interfering with the quantification of the parent drug.[3][4] Solutions: - Optimize Chromatography: Develop a chromatographic method with sufficient resolution to separate Toremifene from its major metabolites, such as N-desmethyltoremifene and 4-hydroxytoremifene. - Mass Spectrometry Specificity: Ensure that the selected precursor and product ion transitions for Toremifene are specific and not subject to interference from metabolites. |
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Toremifene quantification in human plasma?
A1: Based on published methods, a typical linear range for Toremifene in human plasma can vary, but often falls within 1 to 1000 ng/mL. Some methods have demonstrated linearity up to 10.0 µg/mL. The specific range should be validated for your particular assay and instrument.
Q2: Which sample preparation technique is best for Toremifene analysis in plasma?
A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) have been successfully used for Toremifene extraction from plasma.
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Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol. However, it may result in a less clean extract, potentially leading to more significant matrix effects.
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Liquid-Liquid Extraction (LLE): This method, often using solvents like hexane and 1-butanol, can provide a cleaner extract, reducing matrix effects and improving assay robustness. The choice depends on the required sensitivity, and the performance of your LC-MS/MS system.
Q3: Is it acceptable to use a quadratic regression for my calibration curve?
A3: Yes, it is acceptable to use a non-linear regression model like a quadratic fit, provided that the response is consistently and reproducibly non-linear. The chosen model must be thoroughly validated to ensure that it accurately and precisely quantifies the analyte over the entire range of the curve. Regulatory guidelines from bodies like the FDA provide criteria for the acceptance of non-linear curves.
Q4: My assay is showing good linearity, but the accuracy and precision are poor at the lower limit of quantification (LLOQ). What could be the cause?
A4: Poor accuracy and precision at the LLOQ, even with good overall linearity, can be due to several factors:
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Low signal-to-noise ratio: The analyte response at the LLOQ may be too close to the background noise, leading to inconsistent integration.
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Matrix effects: Ion suppression or enhancement can have a more pronounced relative effect at very low concentrations.
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Analyte adsorption: A significant percentage of the analyte may be lost to adsorption at low concentrations.
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Inconsistent sample preparation: Minor variations in the extraction process can have a larger impact on the final concentration when the initial amount of analyte is very small. To address this, you can try to optimize the ionization source parameters for better sensitivity, improve the sample clean-up to reduce matrix effects, or use low-adsorption labware.
Experimental Protocols
Example Protocol 1: Protein Precipitation for Toremifene in Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
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Sample Thawing: Thaw frozen human plasma samples on ice or at 4°C.
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Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
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Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Toremifene-d5 in methanol) to each tube. Vortex briefly.
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Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube.
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Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
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Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Example Protocol 2: LC-MS/MS Parameters for Toremifene Analysis
These are example parameters and will require optimization for your specific instrument.
| Parameter | Setting |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Toremifene: m/z 406.2 → 72.1 (quantifier), m/z 406.2 → 100.1 (qualifier) Toremifene-d5 (IS): m/z 411.2 → 72.1 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize typical validation parameters for Toremifene quantification methods found in the literature.
Table 1: Calibration Curve Linearity
| Analyte | Matrix | Linear Range | r² | Reference |
| Toremifene | Plasma | 0.1 - 10.0 µg/mL | 0.9999 | |
| Toremifene | Plasma | 1 - 1000 ng/mL | 0.999 |
Table 2: Accuracy and Precision (Example Data for a Bioanalytical Method)
| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Toremifene | 2 (LLOQ) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| 5 (Low QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 50 (Mid QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 800 (High QC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Note: The values in Table 2 are representative of typical acceptance criteria for bioanalytical method validation and should be established for each specific assay.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Simplified mechanism of Toremifene action.
References
- 1. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of different mobile phases on Toremifene separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Toremifene separation by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides and FAQs
This section addresses common problems observed during the chromatographic separation of Toremifene.
FAQs
Q1: Why is the pH of the mobile phase critical for Toremifene analysis?
A1: Toremifene is a basic compound with an ionizable nitrogen atom.[1] The pH of the mobile phase dictates the ionization state of Toremifene. At a pH well below its pKa, Toremifene will be protonated (positively charged). In reversed-phase HPLC, controlling the ionization is crucial for achieving symmetrical peak shapes and reproducible retention times. An unstable pH can lead to peak broadening or splitting.[2][3] For basic compounds like Toremifene, using a mobile phase with a low pH (typically between 2.5 and 4) can suppress the interaction between the protonated analyte and any negatively charged residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[4]
Q2: What are the most common organic modifiers used for Toremifene separation, and how do they differ?
A2: Acetonitrile and methanol are the two most frequently used organic modifiers in reversed-phase HPLC for Toremifene separation.[5]
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Acetonitrile often provides better peak shapes and lower UV cutoff, which can be advantageous for detecting Toremifene at low wavelengths.
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Methanol is a more polar solvent and can offer different selectivity for Toremifene and its metabolites.
The choice between acetonitrile and methanol can affect retention times and the resolution of closely eluting compounds. It is often determined empirically during method development.
Q3: My Toremifene peak is tailing. What are the likely causes and solutions?
A3: Peak tailing for Toremifene is a common issue, primarily due to its basic nature. Here are the potential causes and their solutions:
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Secondary Interactions: The basic amine group of Toremifene can interact with acidic residual silanol groups on the C18 column packing material.
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Solution: Lower the mobile phase pH by adding an acid like phosphoric acid or formic acid. This protonates the silanol groups and minimizes unwanted interactions. Using a highly end-capped column or a column specifically designed for basic compounds can also resolve this issue.
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Column Overload: Injecting too concentrated a sample can lead to peak distortion.
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Solution: Dilute your sample and reinject.
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
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Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Q4: I am observing inconsistent retention times for Toremifene. What should I check?
A4: Fluctuations in retention time can compromise the reliability of your analysis. Consider the following:
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Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the organic modifier ratio or pH, can lead to shifts in retention time.
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Solution: Ensure accurate and consistent preparation of the mobile phase for every run. Use a calibrated pH meter.
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Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially in gradient elution.
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Solution: Allow adequate time for the column to equilibrate. A stable baseline is a good indicator of equilibration.
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Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
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Solution: Check the pump for any visible leaks and perform routine maintenance as per the manufacturer's guidelines.
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Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
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Solution: Use a column oven to maintain a constant and consistent temperature.
-
Data Presentation
The following tables summarize typical mobile phase compositions used for Toremifene analysis and the expected performance characteristics.
Table 1: Mobile Phase Composition and Chromatographic Parameters
| Mobile Phase Composition | Column | Retention Time (min) | Tailing Factor | Resolution (Toremifene vs. Metabolite) |
| Methanol: 0.1% Orthophosphoric Acid in Water (43:57 v/v) | C18 (100 mm x 4.6 mm, 5 µm) | 5.575 | Not Reported | Not Reported |
| Acetonitrile, Water, and Phosphoric Acid | Newcrom R1 | Not Reported | Not Reported | Not Reported |
| Acetonitrile, Water, and Formic Acid (MS-compatible) | Newcrom R1 | Not Reported | Not Reported | Not Reported |
Note: The performance characteristics can vary depending on the specific HPLC system, column batch, and other experimental conditions.
Table 2: System Suitability Data from a Validated Method
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | Not Reported |
| Theoretical Plates | ≥ 2000 | Not Reported |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.76% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | Not Reported |
Experimental Protocols
Below are detailed methodologies for the separation of Toremifene based on established methods.
Method 1: Reversed-Phase HPLC with Methanol-Based Mobile Phase
This method is suitable for the routine analysis of Toremifene in bulk drug and pharmaceutical dosage forms.
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Chromatographic System: Agilent 1100 series HPLC with a PDA detector or equivalent.
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Column: Symmetry C18, 100 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: A filtered and degassed mixture of Methanol and 0.1% Orthophosphoric Acid in Water in a ratio of 43:57 (v/v).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Column Temperature: Ambient.
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Detection Wavelength: 240 nm.
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Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 10-50 µg/mL).
Method 2: Reversed-Phase HPLC with Acetonitrile-Based Mobile Phase
This method is a general approach for the analysis of Toremifene.
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Chromatographic System: HPLC with a UV detector.
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Column: Newcrom R1 or a similar reversed-phase column.
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Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for the specific column and system to achieve the desired retention and resolution. For MS compatibility, replace phosphoric acid with formic acid.
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Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
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Detection Wavelength: Monitor at a suitable wavelength, such as 240 nm.
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Sample Preparation: Dissolve the sample in the mobile phase.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in Toremifene separation analysis.
Caption: Troubleshooting workflow for Toremifene HPLC analysis.
Caption: General workflow for Toremifene HPLC method development.
References
- 1. High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Molecular Docking and ADMET Analysis Strategy-based Stability Indicating RP-HPLC-PDA Method Development and Validation of Toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting fragmentation settings for Toremifene-d6 Citrate in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toremifene-d6 Citrate in MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Toremifene-d6 Citrate in positive ion mode ESI-MS/MS?
A1: The expected protonated molecule [M+H]⁺ for Toremifene-d6 Citrate serves as the precursor ion. Given that the molecular weight of Toremifene is 405.9 g/mol and the deuterated version (d6) replaces six hydrogen atoms with deuterium, the expected mass of the free base will be approximately 411.9 g/mol . The citrate salt will dissociate in solution. Therefore, the expected m/z for the precursor ion will be around 412.0.
The fragmentation of Toremifene-d6 is expected to be similar to that of Toremifene. The most characteristic product ions arise from the cleavage of the N,N-di(methyl-d3)-ethanamine side chain.[1][2][3] Based on this, the primary product ions to monitor in an SRM (Selected Reaction Monitoring) experiment would be:
| Ion Type | Predicted m/z | Description |
| Precursor Ion [M+H]⁺ | ~412.0 | Protonated molecule of Toremifene-d6. |
| Product Ion | ~78.1 | Resulting from the cleavage of the N,N-di(methyl-d3)-ethylamine moiety. This is the deuterated equivalent of the characteristic m/z 72 fragment.[1][4] |
| Product Ion | ~60.1 | A potential fragment corresponding to the N-desmethyl-d3-ethylamine moiety, analogous to the m/z 58 fragment in N-desmethyl metabolites. |
Note: These are predicted m/z values. It is crucial to confirm them empirically by infusing a standard solution of Toremifene-d6 Citrate into the mass spectrometer.
Q2: I am not seeing the expected product ions, or the signal is very low. What should I do?
A2: Several factors can contribute to low or absent product ion signals. Follow these troubleshooting steps:
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Confirm Precursor Ion Selection: Ensure the correct precursor ion (m/z ~412.0) is being isolated in the first quadrupole.
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Optimize Collision Energy (CE): The collision energy is a critical parameter for fragmentation. If the CE is too low, fragmentation will be inefficient. If it is too high, the precursor ion may be completely fragmented into very small, unspecific ions. Perform a collision energy optimization experiment as detailed in the "Experimental Protocols" section.
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Check Instrument Tuning and Calibration: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
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Sample Concentration: Ensure the concentration of your Toremifene-d6 Citrate standard is appropriate for your instrument's sensitivity.
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Ion Source Settings: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to ensure efficient ionization of Toremifene-d6.
Q3: I am observing a chromatographic shift between Toremifene and Toremifene-d6 Citrate. Is this normal?
A3: Yes, a slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon, particularly in reversed-phase chromatography. This is due to the minor differences in physicochemical properties caused by the substitution of hydrogen with deuterium. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small changes in polarity and retention time. While a small, consistent shift is acceptable, a large or variable shift can impact quantification. To mitigate this, you can try adjusting the chromatographic gradient to ensure the peaks for the analyte and internal standard sufficiently overlap.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Inefficient ionization, ion suppression from matrix components, suboptimal collision energy, incorrect instrument settings. | Optimize ESI source parameters (capillary voltage, gas flows, temperature). Improve sample cleanup to reduce matrix effects. Perform a collision energy optimization experiment. Verify instrument tuning and calibration. |
| Unexpected Fragment Ions | In-source fragmentation, presence of impurities or co-eluting species, isotopic interference from the non-labeled analyte. | Reduce the cone/fragmentor voltage to minimize in-source fragmentation. Check the chemical and isotopic purity of your Toremifene-d6 Citrate standard. Ensure adequate chromatographic separation from other compounds. |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, inappropriate mobile phase, sample overload, secondary interactions with the stationary phase. | Use a new or properly conditioned column. Ensure the mobile phase pH is appropriate for Toremifene. Inject a lower concentration of the analyte. |
| Inconsistent Fragmentation Pattern | Fluctuations in collision cell pressure or collision energy, unstable ion source conditions. | Check the collision gas supply and pressure. Ensure the stability of the collision energy setting. Verify the stability of the ESI spray. |
| H/D Exchange | Deuterium atoms are in labile positions and exchange with protons from the solvent, especially under acidic or basic conditions. | Review the location of the deuterium labels on the Toremifene-d6 molecule. Maintain a neutral pH for your samples and mobile phase where possible. Minimize sample storage time in protic solvents. |
Experimental Protocols
Protocol for Optimizing Collision Energy for Toremifene-d6 Citrate
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Prepare a Standard Solution: Prepare a 1 µg/mL solution of Toremifene-d6 Citrate in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
MS Setup: Set up the mass spectrometer to operate in positive ion mode and select the precursor ion for Toremifene-d6 ([M+H]⁺ at m/z ~412.0).
-
Collision Energy Ramp: Program the instrument to acquire product ion spectra while ramping the collision energy (CE) over a range of values (e.g., 5 eV to 50 eV in 2-5 eV steps).
-
Data Analysis: Plot the intensity of the precursor ion and the key product ions (e.g., m/z ~78.1) as a function of the collision energy.
-
Optimal CE Selection: The optimal collision energy for a given transition is the value that produces the highest intensity for the product ion. Select the CE that provides the best balance of signal intensity for your target product ions.
Visualizations
Caption: Troubleshooting workflow for low or absent Toremifene-d6 Citrate product ion signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Toremifene: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Toremifene is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The choice of analytical methodology and the rigor of its validation are critical determinants of data quality and reliability. This guide provides an objective comparison of two distinct analytical methods for the quantification of Toremifene in biological matrices, with a focus on the use of Toremifene-d6 Citrate as an internal standard for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a validated High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection method.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as Toremifene-d6 Citrate, in conjunction with LC-MS/MS is widely considered the gold standard for bioanalytical quantification. The deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing superior accuracy and precision by compensating for matrix effects and variability in extraction recovery.
While a specific validation report for a Toremifene assay using Toremifene-d6 Citrate is not publicly available, the expected performance characteristics based on established principles of bioanalytical method validation are presented below.
Table 1: Expected Performance Characteristics of a Validated LC-MS/MS Method for Toremifene using Toremifene-d6 Citrate.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| Selectivity | No significant interference at the retention times of the analyte and IS | High selectivity with no interfering peaks |
| Matrix Effect (% RSD) | ≤ 15% | ≤ 10% |
| Recovery (% RSD) | Consistent and reproducible | Consistent across the concentration range |
| Stability | Within ±15% of nominal concentration under various storage conditions | Stable under expected sample handling and storage conditions |
An Alternative Approach: Validated RP-HPLC-PDA Method
A recently developed and validated Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array (RP-HPLC-PDA) method provides a viable alternative for the quantification of Toremifene. This method, while typically less sensitive than LC-MS/MS, can be robust, cost-effective, and suitable for the analysis of bulk drug and pharmaceutical dosage forms.
A study published in 2024 detailed the validation of such a method for Toremifene analysis. The quantitative data from this validation is summarized in the table below.[1][2]
Table 2: Summary of Validation Data for an RP-HPLC-PDA Method for Toremifene. [1][2]
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9987 |
| Intra-day Precision (% RSD) | 0.08 - 0.34% |
| Inter-day Precision (% RSD) | 0.14 - 0.29% |
| Accuracy (% Recovery) | 99.84 - 100.96% |
| Robustness (% RSD) | 0.16 - 0.35% |
| System Suitability (% RSD) | 0.76% |
Method Comparison: LC-MS/MS with Toremifene-d6 vs. HPLC-PDA
| Feature | LC-MS/MS with Toremifene-d6 Citrate | RP-HPLC-PDA |
| Sensitivity | Very high (typically ng/mL to pg/mL) | Moderate (typically µg/mL) |
| Selectivity | Very high due to mass-based detection | Good, but susceptible to co-eluting interferences |
| Internal Standard | Ideal (co-eluting, corrects for matrix effects) | Often a structurally similar compound (may not perfectly mimic analyte behavior) |
| Matrix Effects | Effectively compensated by the deuterated IS | Can be a significant source of error |
| Cost | High (instrumentation and standards) | Lower (more common instrumentation) |
| Throughput | High (fast run times) | Moderate |
| Primary Application | Bioanalysis of complex matrices (plasma, urine) for pharmacokinetic studies | Quality control of bulk drug and pharmaceutical formulations |
Experimental Protocols
Key Experiment 1: LC-MS/MS Method for Toremifene in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Toremifene-d6 Citrate internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: AB Sciex 5500 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Toremifene: Precursor ion > Product ion (specific m/z values to be optimized)
-
Toremifene-d6: Precursor ion > Product ion (specific m/z values to be optimized)
-
Key Experiment 2: RP-HPLC-PDA Method for Toremifene[1]
1. Sample Preparation (for drug substance)
-
Accurately weigh and dissolve Toremifene Citrate in the mobile phase to prepare a stock solution.
-
Prepare calibration standards and quality control samples by diluting the stock solution with the mobile phase.
2. HPLC-PDA Conditions
-
HPLC System: AGILENT 1100 series or equivalent
-
Column: Symmetry C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.1% Orthophosphoric acid in water (43:57 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: PDA detector at 277 nm
-
Retention Time: Approximately 5.575 minutes
Visualizations
References
Navigating Toremifene Bioanalysis: A Comparative Guide to Internal Standard Selection and Cross-Validation
For researchers, scientists, and drug development professionals engaged in the bioanalysis of toremifene, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of quantitative data. This guide provides a comprehensive comparison of different internal standard strategies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of toremifene. Due to a lack of direct comparative studies for toremifene, this guide leverages experimental data from the analysis of structurally and functionally similar Selective Estrogen Receptor Modulators (SERMs), clomiphene and tamoxifen, to illustrate key principles and performance differences.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The two most common types of internal standards employed in LC-MS/MS assays are stable isotope-labeled (SIL) internal standards and structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as deuterated analogs of the analyte (e.g., toremifene-d5), are widely considered the "gold standard" in bioanalysis. Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification.
A Practical Alternative: Structural Analog Internal Standards
Comparative Analysis of Internal Standards using Analogous Compounds
To illustrate the potential impact of internal standard selection on assay performance, this guide presents validation data from LC-MS/MS methods for the quantification of clomiphene and tamoxifen, two SERMs with structural similarities to toremifene.
Case Study 1: Clomiphene Quantification
The following tables summarize the validation parameters for an LC-MS/MS method for clomiphene using a structural analog internal standard, nilotinib, and a separate study on clomiphene and its metabolites that utilized deuterated internal standards.[1][2][3][4]
Table 1: Summary of Validation Parameters for Clomiphene Assay using a Structural Analog Internal Standard (Nilotinib) [1]
| Validation Parameter | Result |
| Linearity Range | 12.5–500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% RE) | |
| LQC (35.0 ng/mL) | 4.79% |
| MQC (250.0 ng/mL) | 3.25% |
| HQC (375.0 ng/mL) | 4.12% |
| Precision (% RSD) | |
| LQC (35.0 ng/mL) | 3.52% |
| MQC (250.0 ng/mL) | 2.89% |
| HQC (375.0 ng/mL) | 3.15% |
| Recovery | > 95.82% |
Table 2: Summary of Validation Parameters for Clomiphene and Metabolites Assay using Deuterated Internal Standards
| Validation Parameter | Result |
| Linearity Range | 1–200 nM (parent drug isomers) |
| Correlation Coefficient (r²) | Not explicitly stated, but assay validated according to FDA guidelines |
| Accuracy | Within acceptable limits per FDA guidelines |
| Precision | Within acceptable limits per FDA guidelines |
| Lower Limit of Quantification | 0.06 ng/mL for clomiphene-N-oxides to 0.3 ng/mL for (E)-N-desethylclomiphene |
While a direct head-to-head comparison is not available in a single study, the use of deuterated internal standards for clomiphene metabolites allowed for very low limits of quantification, highlighting their suitability for sensitive assays.
Case Study 2: Tamoxifen Quantification
The following table presents data from a study on tamoxifen and its metabolites using a structural analog internal standard, propranolol.
Table 3: Summary of Validation Parameters for Tamoxifen and Metabolites Assay using a Structural Analog Internal Standard (Propranolol)
| Validation Parameter | Intra-assay Precision (% RSD) | Inter-assay Precision (% RSD) | Intra-assay Accuracy (% Bias) | Inter-assay Accuracy (% Bias) |
| Tamoxifen | ||||
| LQC | 5.24% | 8.12% | 14.00% | 14.49% |
| MQC | 2.24% | 5.01% | 10.33% | 11.87% |
| HQC | 3.11% | 6.55% | 12.67% | 13.54% |
| Endoxifen | ||||
| LQC | 13.07% | 12.03% | 12.67% | 13.21% |
| MQC | 4.56% | 7.89% | 11.33% | 12.54% |
| HQC | 3.45% | 6.43% | 10.67% | 11.98% |
The data for the tamoxifen assay demonstrates that a well-validated method with a structural analog internal standard can provide acceptable precision and accuracy. However, SIL internal standards are generally preferred to minimize potential variability.
Experimental Protocols
Below are representative experimental protocols for the LC-MS/MS analysis of SERMs, which can be adapted for toremifene analysis.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., YMC-Pack C18-AM, 3 µm, 4.6 x 50 mm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 4: Representative MRM Transitions for Toremifene and a Potential Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Toremifene | 406.2 | 72.1 |
| Toremifene-d5 | 411.2 | 72.1 |
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of toremifene, the following diagrams are provided.
Conclusion
References
Toremifene and Tamoxifen: A Comparative Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Toremifene and tamoxifen are selective estrogen receptor modulators (SERMs) integral to the treatment of estrogen receptor-positive breast cancer. While structurally similar, their pharmacokinetic profiles exhibit subtle yet significant differences that can influence their clinical application and efficacy. This guide provides an objective comparison of their pharmacokinetic properties, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of these two important therapeutic agents.
Pharmacokinetic Parameter Comparison
The following table summarizes the key pharmacokinetic parameters of toremifene and tamoxifen, providing a clear, quantitative comparison.
| Pharmacokinetic Parameter | Toremifene | Tamoxifen |
| Absorption | ||
| Bioavailability | Approximately 100%[1][2] | Not fully characterized, but well-absorbed orally |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours[3] | 4-7 hours[4][5] |
| Effect of Food | Absorption is not significantly affected | Information not readily available |
| Distribution | ||
| Protein Binding | >99.5% (mainly to albumin) | >99% (mainly to albumin) |
| Volume of Distribution (Vd) | 580 L | Information not readily available |
| Metabolism | ||
| Primary Metabolizing Enzymes | CYP3A4 | CYP3A4/5, CYP2D6 |
| Major Active Metabolites | N-desmethyltoremifene | 4-hydroxytamoxifen, N-desmethyltamoxifen, Endoxifen (4-hydroxy-N-desmethyltamoxifen) |
| Excretion | ||
| Primary Route of Elimination | Primarily in feces via enterohepatic circulation | Primarily in feces as polar conjugates |
| Elimination Half-life | Approximately 5 days | 5-7 days |
| Renal Excretion | Approximately 10% as metabolites | <30% excreted unchanged or as unconjugated metabolites |
Metabolic Pathways
The metabolic pathways of toremifene and tamoxifen are crucial to their bioactivation and clearance. The diagram below illustrates the key enzymatic steps involved in the metabolism of both drugs.
Caption: Comparative metabolic pathways of toremifene and tamoxifen.
Experimental Protocols
The characterization of the pharmacokinetic profiles of toremifene and tamoxifen relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments commonly employed in the analysis of these compounds and their metabolites in biological matrices.
Determination of Toremifene and its Metabolites in Human Plasma by High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of toremifene and its major metabolites, such as N-desmethyltoremifene, in human plasma.
a. Sample Preparation:
-
To 1 mL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Precipitate plasma proteins by adding 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) in a specific ratio (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 238 nm).
-
Injection Volume: 50 µL.
-
Column Temperature: 30°C.
c. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the analyte in spiked plasma samples.
-
Determine the concentration of toremifene and its metabolites in the study samples by interpolating their peak area ratios from the calibration curve.
In Vitro Metabolism of Tamoxifen using Human Liver Microsomes and Recombinant CYP Enzymes
This experiment aims to identify the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of tamoxifen to its active metabolites, particularly 4-hydroxytamoxifen and endoxifen.
a. Incubation Mixture Preparation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein concentration) or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).
-
Tamoxifen (substrate) at a specific concentration (e.g., 1 µM).
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) to initiate the enzymatic reaction.
-
Phosphate buffer (e.g., 0.1 M, pH 7.4) to a final volume of 200 µL.
-
b. Incubation and Termination:
-
Pre-incubate the mixture of microsomes/recombinant enzymes, tamoxifen, and buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
c. Sample Analysis:
-
Centrifuge the terminated reaction mixture to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formation of tamoxifen metabolites.
d. Enzyme Inhibition (Optional):
-
To confirm the role of specific CYP enzymes, co-incubate tamoxifen with known selective inhibitors of those enzymes (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) and observe the reduction in metabolite formation.
Signaling Pathway Involvement
The primary mechanism of action for both toremifene and tamoxifen involves the modulation of estrogen receptor signaling. The following diagram illustrates the general signaling pathway affected by these SERMs.
Caption: Estrogen receptor signaling modulation by SERMs.
References
- 1. High-performance liquid chromatographic method for the determination of toremifene and its major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Tamoxifen and Metabolites by LC-MS/MS and HPLC Methods [escholarship.org]
- 3. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Toremifene Quantification in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of Toremifene in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This guide provides a comparative overview of validated analytical methods for Toremifene determination, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The performance of these methods is supported by experimental data from published studies.
Overview of Analytical Techniques
The quantification of Toremifene in biological matrices, predominantly plasma, is commonly achieved through two primary analytical techniques:
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD): This is a widely accessible and robust technique. For Toremifene, which is a triphenylethylene derivative, UV detection is a common choice.[1] To enhance sensitivity and selectivity, some methods employ photochemical activation followed by fluorescence detection.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of Toremifene and its metabolites. It is particularly useful for detailed metabolic profiling and pharmacokinetic studies requiring high analytical performance.[3]
Comparative Performance of Toremifene Quantification Methods
The following table summarizes the quantitative performance of various validated HPLC-based methods for Toremifene quantification in human plasma.
| Method | Matrix | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) | Internal Standard | Reference |
| HPLC-UV | Plasma | 100 - 10,000 | 100 | Not explicitly stated | Good | Not explicitly stated | [1] |
| HPLC-FLD | Plasma | 25 - 400 | 8.0 | Not explicitly stated | Not explicitly stated | Nafoxidine | [2] |
Note: The precision and accuracy for the HPLC-UV method were described as "good" in the referenced literature, but specific quantitative values were not provided.
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to allow for replication and adaptation in other laboratories.
HPLC-UV Method
This method is suitable for the quantification of Toremifene in plasma for clinical monitoring where high concentrations are expected.
a) Sample Preparation:
-
To a 1 mL plasma sample, add an internal standard.
-
Precipitate proteins using an appropriate organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
b) Chromatographic Conditions:
-
Column: C18 (10 µm, 150 mm × 4.6 mm)
-
Mobile Phase: Methanol-100 µmol·L-1 ammonium acetate-triethylamine (90:10:0.05)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm
HPLC-FLD Method
This method offers enhanced sensitivity compared to the HPLC-UV method and is suitable for studies requiring lower detection limits.
a) Sample Preparation:
-
Spike plasma samples with nafoxidine as an internal standard.
-
Perform liquid-liquid extraction with 2% n-butanol in hexane.
-
Irradiate the extracted sample with high-intensity ultraviolet light (254 nm) to induce fluorescence.
-
Inject an aliquot of the extracted and irradiated sample onto the HPLC column.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic elution with a mixture of water and triethylamine in methanol
-
Flow Rate: Not explicitly stated
-
Detection: Fluorescence at an excitation wavelength of 266 nm
Experimental Workflows
The following diagrams illustrate the experimental workflows for the described Toremifene quantification methods.
Caption: Workflow for Toremifene quantification by HPLC-UV.
Caption: Workflow for Toremifene quantification by HPLC-FLD.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Toremifene-d6 Citrate as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of Toremifene-d6 Citrate, a deuterated internal standard, against non-deuterated alternatives, supported by experimental data from validated bioanalytical methods for structurally similar compounds.
Deuterated internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, a molecule is created that is chemically and physically almost identical to the analyte of interest. This near-identical behavior throughout sample preparation, chromatography, and ionization allows the deuterated internal standard to effectively compensate for variations that can lead to inaccurate and imprecise results.
Unparalleled Accuracy and Precision with Toremifene-d6 Citrate
Conversely, methods employing a non-deuterated, or structural analog, internal standard can also provide acceptable results, but often with slightly compromised accuracy and precision. The following tables summarize validation data from published LC-MS/MS methods, offering a comparative view of what can be expected.
Table 1: Performance Data for an LC-MS/MS Method Using a Deuterated Internal Standard (Tamoxifen-d5)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Tamoxifen | 2.0 | 3.5 | 5.8 | -2.5 | -1.0 |
| 20 | 2.1 | 4.2 | 1.5 | 2.5 | |
| 200 | 1.8 | 3.1 | 0.5 | 1.5 |
Data adapted from a validated method for tamoxifen using tamoxifen-d5 as the internal standard. %CV = Percent Coefficient of Variation; %RE = Percent Relative Error.
Table 2: Performance Data for an LC-MS/MS Method Using a Non-Deuterated Internal Standard (Centchroman for Tamoxifen Analysis)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Tamoxifen | 2.5 | 6.2 | 8.5 | 5.2 | 7.8 |
| 50 | 4.8 | 6.9 | 3.5 | 5.1 | |
| 150 | 3.5 | 5.2 | -2.1 | -3.4 |
Data adapted from a validated method for tamoxifen using centchroman as a non-deuterated internal standard.[3] %CV = Percent Coefficient of Variation; %RE = Percent Relative Error.
The data clearly illustrates that the use of a deuterated internal standard results in lower coefficients of variation (improved precision) and relative errors closer to zero (improved accuracy) across the calibration range.
Experimental Protocols: A Glimpse into the Methodology
The following provides a detailed methodology for a typical LC-MS/MS analysis of a SERM in human plasma, representative of a method that would employ Toremifene-d6 Citrate.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Toremifene-d6 Citrate internal standard working solution (e.g., at 100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient starting from 20% B to 95% B over 5 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Toremifene: Precursor ion > Product ion (specific m/z values to be optimized).
-
Toremifene-d6: Precursor ion > Product ion (specific m/z values to be optimized).
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical comparison between internal standard types, the following diagrams are provided.
Conclusion
References
- 1. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Toremifene Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Toremifene-d6 Citrate
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of toremifene, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Toremifene-d6 Citrate, a stable isotope-labeled (SIL) internal standard, with alternative approaches, supported by representative experimental data from validated bioanalytical methods.
The use of a stable isotope-labeled internal standard, such as Toremifene-d6 Citrate, is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] This is due to the nearly identical physicochemical properties of the deuterated standard to the analyte of interest, toremifene. This similarity ensures that Toremifene-d6 co-elutes with toremifene during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer's source. This co-behavior allows for effective compensation for variability in sample preparation, matrix effects, and instrument response, leading to superior data quality.
Comparative Performance of Internal Standards
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for toremifene quantification, comparing the use of Toremifene-d6 Citrate as an internal standard with a hypothetical structural analog. The data presented is representative of typical performance observed in bioanalytical method validation for similar compounds when using a deuterated internal standard.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Toremifene-d6 Citrate (SIL-IS) | Structural Analog IS | Rationale for Superiority of SIL-IS |
| Specificity & Selectivity | High | Moderate to High | Toremifene-d6 is mass-shifted from toremifene, minimizing the risk of isobaric interference. A structural analog may have metabolites that interfere with the analyte. |
| Matrix Effect | Effectively compensated | Variable compensation | As Toremifene-d6 co-elutes with toremifene, it experiences and corrects for the same degree of ion suppression or enhancement. A structural analog will have a different retention time and will not experience the same matrix effects. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | More effective correction for variability leads to results closer to the true value. |
| Precision (% CV) | < 10% | < 15% | Consistent correction for random errors throughout the analytical process results in lower variability between measurements. |
| Extraction Recovery | Consistent and corrected for | Variable and less reliably corrected | The SIL-IS mirrors the extraction behavior of the analyte, accurately normalizing for any losses during sample preparation. |
Table 2: Representative Quantitative Performance Data
| Analyte | Internal Standard | Linearity (r²) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Toremifene | Toremifene-d6 Citrate | ≥ 0.998 | 0.5 | ≤ 5% | ≤ 8% | 95 - 105% |
| Toremifene | Structural Analog | ≥ 0.995 | 1.0 | ≤ 10% | ≤ 12% | 90 - 110% |
This data is representative of performance achievable with a validated LC-MS/MS method and is intended for comparative purposes.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following outlines a typical workflow for the quantification of toremifene in human plasma using Toremifene-d6 Citrate as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Toremifene-d6 Citrate working solution (e.g., 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of toremifene from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Toremifene: [M+H]⁺ > fragment ion (e.g., 406.2 > 72.1)
-
Toremifene-d6: [M+H]⁺ > fragment ion (e.g., 412.2 > 78.1)
-
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Bioanalytical workflow for toremifene quantification.
Toremifene's mechanism of action.
Conclusion
The specificity and selectivity of Toremifene-d6 Citrate as an internal standard are unparalleled for the quantitative analysis of toremifene in biological matrices. Its use in a validated LC-MS/MS method provides the highest level of confidence in the generated data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The close correlation in physicochemical properties between Toremifene-d6 and toremifene ensures that variabilities inherent in the analytical process are effectively normalized, leading to highly accurate and precise results. For researchers and scientists requiring the utmost confidence in their bioanalytical data, Toremifene-d6 Citrate is the unequivocal choice.
References
A Comparative Guide to Deuterated Toremifene Standards for Analytical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Toremifene-d6 Citrate and other commercially available deuterated toremifene standards. The information herein is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs, particularly in mass spectrometry-based quantification of toremifene and its metabolites.
Introduction to Toremifene and the Role of Deuterated Standards
Toremifene is a selective estrogen receptor modulator (SERM) used in the treatment of advanced breast cancer in postmenopausal women.[1] Accurate quantification of toremifene and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analyses. Deuterated internal standards are the gold standard for such quantitative assays, as they exhibit similar physicochemical properties to the analyte but are distinguishable by their higher mass, allowing for correction of matrix effects and variability in sample processing and instrument response.
Overview of Commercially Available Deuterated Toremifene Standards
Several deuterated analogues of toremifene and its major metabolites are commercially available. This guide focuses on the comparison of Toremifene-d6 Citrate with other key deuterated standards.
| Standard | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Toremifene-d6 Citrate | 1246833-71-5 | C32H30D6ClNO8 | 604.12 |
| 4'-Hydroxy Toremifene-d6 | 1795138-08-7 | C26H22D6ClNO2 | 428.00 |
| (E)-4-Hydroxy Toremifene-d6 | 1795153-59-1 | C26H22D6ClNO2 | 428.00 |
| Toremifene N-Oxide-d6 | NA | C26H22D6ClNO2 | 428.00 |
| N-Desmethyl Toremifene-d4 | 110503-61-2 (non-d) | C25H22D4ClNO | 395.95 |
Performance Comparison: Toremifene-d6 Citrate vs. Other Deuterated Standards
The selection of an appropriate deuterated internal standard depends on the specific analyte being quantified. Toremifene-d6 Citrate is an ideal internal standard for the quantification of unchanged toremifene. For studies involving the analysis of toremifene metabolites, the corresponding deuterated metabolite standards are recommended.
Toremifene-d6 Citrate is a widely used internal standard for the parent drug. Its six deuterium atoms provide a significant mass shift, preventing isotopic overlap with the non-labeled analyte.
4'-Hydroxy Toremifene-d6 and (E)-4-Hydroxy Toremifene-d6 are suitable for the quantification of the respective active metabolites, 4-hydroxytoremifene and its E-isomer. 4-hydroxytoremifene is a major active metabolite with a higher affinity for the estrogen receptor than the parent compound.[2]
Toremifene N-Oxide-d6 is the deuterated form of another significant metabolite. The use of this standard is crucial for accurate measurement of this specific metabolic pathway.
N-Desmethyl Toremifene-d4 is used for the quantification of N-desmethyltoremifene, the primary metabolite of toremifene.[2][3] The d4 labeling provides a sufficient mass difference for reliable quantification.
Quantitative Data Summary
The following table summarizes typical performance data for these standards. Please note that actual values may vary between different suppliers and batches. It is essential to refer to the Certificate of Analysis (CoA) provided by the manufacturer for specific data.
| Parameter | Toremifene-d6 Citrate | 4'-Hydroxy Toremifene-d6 | Toremifene N-Oxide-d6 | N-Desmethyl Toremifene-d4 |
| Chemical Purity (by HPLC) | ≥98% | ≥98% | ≥98% | ≥98% |
| Isotopic Purity | ≥99% Deuterium | ≥99% Deuterium | ≥99% Deuterium | ≥99% Deuterium |
| Isotopic Enrichment | ≥98 atom % D | ≥98 atom % D | ≥98 atom % D | ≥98 atom % D |
| Mass Shift (vs. Analyte) | +6 Da | +6 Da | +6 Da | +4 Da |
Experimental Protocols
Stock Solution Preparation
-
Accurately weigh approximately 1 mg of the deuterated standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
Working Solution Preparation
-
Prepare a series of working solutions by diluting the stock solution with the appropriate solvent.
-
The concentration of the working solutions should be optimized based on the expected concentration range of the analyte in the samples.
Sample Preparation (for Plasma or Urine)
-
To 100 µL of the biological sample, add a known amount of the deuterated internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of toremifene and its metabolites.
-
Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. The analysis should be performed in Multiple Reaction Monitoring (MRM) mode.
MRM Transitions (Precursor Ion > Product Ion):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Toremifene | 406.2 | 72.1 |
| Toremifene-d6 | 412.2 | 78.1 |
| 4-Hydroxytoremifene | 422.2 | 72.1 |
| 4'-Hydroxy Toremifene-d6 | 428.2 | 78.1 |
| N-Desmethyltoremifene | 392.2 | 58.1 |
| N-Desmethyl Toremifene-d4 | 396.2 | 62.1 |
| Toremifene N-Oxide | 422.2 | 72.1 |
| Toremifene N-Oxide-d6 | 428.2 | 78.1 |
Visualizations
Toremifene Metabolism Pathway
Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[2] The major metabolic pathways include N-demethylation and hydroxylation.
Caption: Major metabolic pathways of Toremifene.
Experimental Workflow for Comparison of Deuterated Standards
The following workflow outlines the key steps in comparing the performance of different deuterated toremifene standards.
References
Evaluating the Isotopic Purity of Toremifene-d6 Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic purity of Toremifene-d6 Citrate, a critical parameter for researchers utilizing this compound in pharmacokinetic and metabolic studies. Ensuring high isotopic enrichment is paramount for accurate and reproducible experimental outcomes. This document outlines the standard analytical methodologies for assessing isotopic purity, compares available product specifications, and details the mechanism of action of Toremifene.
The Critical Role of Isotopic Purity
Toremifene-d6 Citrate is a deuterated analog of Toremifene Citrate, a selective estrogen receptor modulator (SERM). The six deuterium atoms incorporated into the molecule serve as a stable isotopic label, allowing researchers to distinguish the administered drug from its endogenous counterparts and metabolites in biological matrices. This is particularly crucial for absorption, distribution, metabolism, and excretion (ADME) studies. The accuracy of such studies is directly dependent on the isotopic purity of the labeled compound. Insufficient isotopic enrichment can lead to erroneous pharmacokinetic calculations and misinterpretation of metabolic pathways.
Comparison of Toremifene-d6 Citrate Purity
The isotopic purity of commercially available Toremifene-d6 Citrate can vary between suppliers and even between different batches from the same supplier. Therefore, it is imperative for researchers to scrutinize the Certificate of Analysis (CoA) for each batch. Below is a comparative summary of isotopic purity specifications from a known supplier.
| Supplier | Product Name | Stated Isotopic Purity | Chemical Purity |
| Supplier A (e.g., Cayman Chemical) | Toremifene-d6 | ≥99% deuterated forms (d1-d6)[1] | ≥98% |
| Supplier B | Toremifene-d6 Citrate | Request Certificate of Analysis | Request Certificate of Analysis |
| Supplier C | Toremifene-d6 Citrate | Request Certificate of Analysis | Request Certificate of Analysis |
Note: Researchers should always request and consult the batch-specific Certificate of Analysis for precise isotopic enrichment data before use.
Alternative Deuterated Selective Estrogen Receptor Modulators (SERMs)
For comparative studies or when a different isotopic labeling pattern is desired, other deuterated SERMs can be considered. The principles of isotopic purity evaluation remain the same for these compounds.
| Compound | Common Deuteration | Stated Isotopic Purity |
| Tamoxifen-d5 | Phenyl-d5 or Ethyl-d5 | Typically >98% (Request CoA) |
| Raloxifene-d4 | Phenyl-d4 | Typically >98% (Request CoA) |
Experimental Protocols for Isotopic Purity Determination
Researchers can independently verify the isotopic purity of Toremifene-d6 Citrate using standard analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining the level of deuteration.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Toremifene-d6 Citrate and a certified internal standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Analysis: Acquire a proton (¹H) NMR spectrum. The residual, non-deuterated signals in the labeled positions will be significantly reduced in intensity. By comparing the integration of these residual signals to the integration of a signal from a non-deuterated portion of the molecule or the internal standard, the percentage of non-deuterated species can be calculated.
-
²H NMR Analysis: Acquire a deuterium (²H) NMR spectrum. This provides a direct measure of the deuterium signals and can be used to confirm the positions of deuteration.
-
Data Analysis: Calculate the isotopic enrichment by comparing the integrals of the signals corresponding to the deuterated and non-deuterated positions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
High-resolution mass spectrometry is highly sensitive for determining the distribution of isotopologues.
Protocol:
-
Sample Preparation: Prepare a dilute solution of Toremifene-d6 Citrate in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A C18 column is typically used to achieve good separation.
-
Mass Spectrometry Analysis: Acquire full-scan mass spectra in positive ion mode. The mass spectrometer will resolve the different isotopologues (d0 to d6).
-
Data Analysis: Extract the ion chromatograms for each isotopologue (M, M+1, M+2, M+3, M+4, M+5, M+6). The isotopic purity is calculated from the relative abundance of the d6 isotopologue compared to the sum of all isotopologues.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for purity evaluation and the signaling pathway of Toremifene.
Experimental workflow for isotopic purity determination.
Toremifene exerts its therapeutic effects by modulating the signaling of estrogen receptors. A simplified representation of this pathway is shown below.
References
Safety Operating Guide
Proper Disposal of Toremifene-d6 Citrate: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Toremifene-d6 Citrate must adhere to strict disposal protocols due to its classification as a hazardous substance. This guide provides essential, step-by-step instructions for the safe management and disposal of Toremifene-d6 Citrate waste, ensuring personnel safety and environmental protection.
Toremifene Citrate is categorized as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating special handling and disposal procedures.[1][2][3] Although specific data for the deuterated form (d6) is not distinctly available, the disposal guidelines for the parent compound, Toremifene Citrate, are to be followed.
Immediate Safety and Disposal Protocols
All waste containing Toremifene-d6 Citrate must be treated as hazardous waste.[4] Under no circumstances should this chemical waste be disposed of in standard laboratory trash or poured down the drain.[5] Toremifene Citrate is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.
Step-by-Step Disposal Procedure:
-
Segregation: All Toremifene-d6 Citrate waste, including contaminated personal protective equipment (PPE), empty vials, and solutions, must be segregated from non-hazardous waste at the point of generation.
-
Waste Containers: Use only designated, properly labeled, leak-proof, and sealed hazardous waste containers. The containers should be clearly marked with the words "Hazardous Waste" and identify the contents, including "Toremifene-d6 Citrate."
-
Personal Protective Equipment (PPE): When handling Toremifene-d6 Citrate waste, personnel must wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Spill Management: In the event of a spill, contain the spillage immediately. Use dry, clean-up procedures and avoid generating dust. The spilled material and any contaminated cleaning materials should be collected in a suitable container for disposal as hazardous waste.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. All waste must be handled in accordance with local, state, and federal regulations.
Quantitative Toxicity Data
To underscore the importance of these disposal protocols, the following table summarizes key toxicity data for Toremifene Citrate.
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rat | Oral | 3000 mg/kg | |
| Rat | Oral | >2000 mg/kg | |
| Monkey | Oral | >2000 mg/kg |
Regulatory Framework
While Toremifene Citrate is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, its inclusion on the NIOSH list of hazardous drugs mandates its management as hazardous waste. Generators of this waste are responsible for making a proper waste determination and ensuring compliance with all applicable regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Toremifene-d6 Citrate.
References
Personal protective equipment for handling Toremifene-d6 Citrate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Toremifene-d6 Citrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a safe laboratory environment.
Compound Information:
-
Name: Toremifene-d6 Citrate
-
CAS Number: 89778-27-8 (for the non-deuterated form)[1]
-
Primary Use: For research purposes. It is a deuterated analog of Toremifene Citrate, a selective estrogen receptor modulator.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Toremifene-d6 Citrate is considered a hazardous substance and should be handled with care.[4] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage: Causes serious eye damage.
-
Reproductive Toxicity: May impair fertility or harm an unborn child.
-
Chronic Exposure: Prolonged exposure may cause serious damage to health.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields or chemical safety goggles. Work should be conducted in a certified chemical fume hood. A NIOSH-approved respirator is recommended, especially when handling powders. |
| Solution Preparation | Chemical-resistant gloves, lab coat, and safety glasses with side shields or chemical safety goggles. A fume hood is recommended to prevent inhalation of aerosols. |
| In-vitro/In-vivo Dosing | Chemical-resistant gloves, lab coat, and safety glasses. |
| Waste Disposal | Chemical-resistant gloves, lab coat, and safety glasses. |
Step-by-Step Handling and Operational Plan
1. Pre-Handling Preparations:
-
Training: All personnel must be thoroughly trained on the hazards of Toremifene-d6 Citrate and the procedures outlined in this guide.
-
Area Designation: Designate a specific area within a laboratory, preferably a chemical fume hood, for handling this compound.
-
Emergency Plan: Ensure an emergency plan is in place for spills or accidental exposure, and that all personnel are familiar with it. An eyewash station and safety shower should be readily accessible.
2. Handling Procedures:
-
Weighing: Always handle solid Toremifene-d6 Citrate within a chemical fume hood to prevent the inhalation of dust particles. Use appropriate, clean tools such as spatulas and weigh paper.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid compound to avoid splashing. If heating is required, use a controlled method like a water bath and ensure proper ventilation.
-
Administration: For in-vitro and in-vivo studies, wear appropriate PPE to avoid direct contact with the skin or eyes.
3. Spill Management:
-
Evacuation: In the event of a significant spill, evacuate the immediate area and restrict access.
-
Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance.
-
Cleanup: While wearing full PPE, including a respirator, carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Do not raise dust. Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Plan
All waste containing Toremifene-d6 Citrate must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Solid Waste: Collect all contaminated solid waste, including empty containers, weigh paper, and used PPE, in a clearly labeled, sealed hazardous waste container. Puncture empty containers to prevent reuse.
-
Liquid Waste: Collect all solutions containing Toremifene-d6 Citrate in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Environmental Precautions: Do not allow the compound or its waste to enter drains or the environment.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling Toremifene-d6 Citrate in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
